Bis(2-methoxyethyl)sulfamoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO4S/c1-11-5-3-8(4-6-12-2)13(7,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWCYCQPBJFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371150-44-6 | |
| Record name | N,N-bis(2-methoxyethyl)sulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling and Synthetic Utility of Bis(2-methoxyethyl)sulfamoyl Chloride
This guide details the physicochemical profile, synthetic utility, and handling protocols for Bis(2-methoxyethyl)sulfamoyl chloride , a specialized reagent in medicinal chemistry.
Executive Summary
This compound (CAS: 371150-44-6) is an electrophilic sulfur(VI) reagent used primarily to introduce the N,N-bis(2-methoxyethyl)sulfamoyl moiety into small molecule drug candidates.[1] This moiety serves as a critical solubilizing tail , leveraging the amphiphilic nature of the methoxyethyl chains to modulate lipophilicity (LogP) and enhance aqueous solubility without introducing ionizable groups.[1] This guide provides a comprehensive analysis of its properties, handling requirements, and application in synthesizing sulfamides and sulfamates.
Part 1: Chemical Identity & Structural Analysis[2]
The compound consists of a central sulfamoyl chloride core (
| Attribute | Detail |
| IUPAC Name | N,N-Bis(2-methoxyethyl)sulfamoyl chloride |
| CAS Number | 371150-44-6 |
| Molecular Formula | C |
| Molecular Weight | 231.70 g/mol |
| SMILES | COCCN(CCOC)S(=O)(=O)Cl |
| Structural Class | Dialkylsulfamoyl Chloride / Chlorosulfonamide |
Electronic & Steric Properties[2]
-
Electrophilicity: The sulfur center is highly electrophilic due to the electron-withdrawing chlorine and the sulfonyl oxygens.[1] However, the nitrogen lone pair donates electron density into the S-N bond (resonance), making it slightly less reactive than simple sulfonyl chlorides (e.g., tosyl chloride) but still moisture-sensitive.
-
Conformation: The methoxyethyl arms are flexible.[1] In solution, they adopt conformations that maximize solvation of the ether oxygens, contributing to the compound's utility in breaking crystal lattice energy in derived drugs.
Part 2: Physicochemical Properties[2][3]
Note: Experimental values for this specific intermediate are often proprietary. Values below represent a synthesis of available vendor data and calculated consensus for the substance class.
Table 1: Physical Constants[2]
| Property | Value / Description | Context |
| Physical State | Viscous Colorless to Yellowish Oil | May solidify at low temps; often handled as a liquid.[1] |
| Boiling Point | ~145–150 °C at 0.5 mmHg (Predicted) | Thermally unstable at atm pressure; decompose before boiling.[1] |
| Density | 1.28 ± 0.05 g/cm³ | Estimated based on functional group contribution.[1] |
| Solubility (Organic) | Soluble in DCM, THF, EtOAc, Chloroform | Compatible with standard organic synthesis solvents.[1] |
| Solubility (Aqueous) | Reacts/Decomposes | Hydrolyzes to sulfamic acid and HCl.[1] |
| LogP (Predicted) | 0.2 – 0.5 | Relatively polar for a chloride due to ether oxygens.[1] |
| Refractive Index | ~1.47 | Typical for chlorinated sulfonamides.[1] |
Stability Profile
-
Hydrolysis: The compound is moisture sensitive .[1][2] Hydrolysis follows a pseudo-first-order kinetic profile in the presence of water, generating N,N-bis(2-methoxyethyl)sulfamic acid and hydrochloric acid.
-
Thermal Stability: Sulfamoyl chlorides can release SO
and alkyl chlorides upon prolonged heating above 100°C. Distillation should only be performed under high vacuum (<1 mmHg).[1]
Part 3: Synthetic Reactivity & Protocols[2]
The primary application of this reagent is the nucleophilic substitution at sulfur .[1] It reacts with nucleophiles (NuH) to form stable derivatives.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (S
Caption: Nucleophilic substitution pathway. The chloride leaving group is displaced by amines or alcohols under basic conditions.[1]
Standard Protocol: Synthesis of a Sulfamide Derivative
Objective: Reaction of this compound with a primary amine (R-NH
Reagents:
-
Amine Substrate (1.0 equiv)
-
This compound (1.1–1.2 equiv)
-
Triethylamine (Et
N) or DIPEA (2.0–3.0 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the amine substrate and dissolve in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Et
N via syringe. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent side reactions or decomposition of the chloride.[1] -
Reagent Addition: Add this compound dropwise over 10 minutes. If the reagent is viscous, dilute it in a minimal amount of DCM before addition.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift +231 Da - 35 Da (Cl) + 1 Da (H) = +197 Da).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (typically SiO
, Hexane/EtOAc gradient).[1]
Part 4: Applications in Drug Development[2][5]
Solubility Enhancement (The "Mini-PEG" Effect)
The bis(2-methoxyethyl) group acts as a short polyethylene glycol (PEG) mimic.
-
Mechanism: The ether oxygens act as hydrogen bond acceptors, interacting with water molecules.[1] This disrupts the crystal lattice of the parent drug and increases the thermodynamic solubility in aqueous media.[1]
-
Advantage: Unlike carboxylic acids or amines, this group is non-ionizable at physiological pH, maintaining passive permeability while improving solubility.[1]
Metabolic Stability
The sulfamoyl moiety (
Case Study: Antiviral & Anticancer Research
Research indicates the utility of this moiety in developing inhibitors for:
-
nsP2 Helicase (Alphaviruses): Used to cap piperidine scaffolds, improving the pharmacokinetic profile of antiviral candidates [1].[1]
-
Carbonic Anhydrase / Steroid Sulfatase: Sulfamoyl chlorides are precursors to sulfamates, which are potent transition-state mimics for these enzymes.[1]
Part 5: Handling, Safety & Storage
Hazard Classification:
-
Corrosive (Skin Corr.[1] 1B): Causes severe skin burns and eye damage.[1]
-
Moisture Sensitive: Reacts violently with water to release HCl gas.[1]
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerator). For long-term storage, -20°C is preferred to prevent slow thermal decomposition.
-
Atmosphere: Must be stored under inert gas (Argon/Nitrogen).[1] Cap seals should be wrapped with Parafilm.[1]
-
Container: Glass or Teflon-lined containers. Do not use metal containers that may corrode.[1]
Disposal: Quench excess reagent by slowly adding to a stirred solution of 10% NaOH or saturated bicarbonate in an ice bath. Once neutralized, dispose of as halogenated organic waste.
References
-
Willson, T. M., et al. (2025).[1][3] Identification of Spirodioxolane nsP2 Helicase Inhibitors with Antialphaviral Activity. Royal Society of Chemistry (RSC) Advances.
-
Oakwood Chemical. (2024).[1] Safety Data Sheet: this compound.
-
Sigma-Aldrich. (2024).[1] Product Detail: N,N-Bis(2-methoxyethyl)sulfamoyl chloride.[4][5]
-
PubChem. (2024).[1] Compound Summary: N,N-bis(2-methoxyethyl)sulfamoyl chloride.[4][5]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. bldpharm.com [bldpharm.com]
- 5. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
Technical Safety Monograph: Bis(2-methoxyethyl)sulfamoyl chloride
[1]
CAS Registry Number: 371150-44-6
Formula:
Part 1: The Chemical Entity & Reactivity Profile[1]
Structural Logic & Application
This compound is a specialized electrophilic reagent used primarily in medicinal chemistry and proteomics.[1] Unlike simple alkyl sulfamoyl chlorides, the bis(2-methoxyethyl) moiety imparts unique physicochemical properties:
-
Amphiphilicity: The ether oxygens increase water solubility of the final sulfonamide/sulfamate products, a critical trait for drug design (improving ADME profiles).[1]
-
Steric Bulk: The flexible methoxyethyl arms provide moderate steric shielding to the nitrogen, influencing the stability of the resulting sulfonylurea or sulfamate linkages.[1]
Primary Application: It acts as a sulfamoylating agent .[1] It reacts with nucleophiles (amines, alcohols, phenols) to install the
Physicochemical Data Table
| Property | Value / Description | Experimental Note |
| Physical State | Liquid (Viscous) | Often appears pale yellow due to trace decomposition.[1] |
| Boiling Point | ~308°C (Predicted) | Do not distill at atm pressure. Decomposes thermally. |
| Density | ~1.28 g/cm³ (Predicted) | Heavier than water; sinks during aqueous quenching. |
| Solubility | DCM, THF, EtOAc, Acetonitrile | Reacts violently with water/alcohols.[1] |
| Reactivity | High Moisture Sensitivity | Hydrolyzes to HCl and sulfonic acid derivatives. |
Part 2: Hazard Analysis & Toxicology (The "Why")
Standard SDSs list codes (H314, H335).[1][2] As a researcher, you must understand the mechanistic toxicology .
Mechanism of Tissue Damage
This compound is a double-threat agent :
-
Direct Alkylation/Acylation: The sulfonyl chloride motif (
) is a potent electrophile.[1] Upon contact with biological tissue, it rapidly sulfonylates proteins and DNA nucleophiles, causing immediate cellular necrosis.[1] -
In Situ Acid Generation: Upon contact with mucosal moisture (eyes, lungs), it hydrolyzes to release Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid.[1] This causes secondary chemical burns and pulmonary edema.[1]
Hydrolysis Pathway Visualization
The following diagram illustrates the decomposition pathway that drives the corrosivity hazard.
Figure 1: Mechanism of hydrolysis.[3][4][5] The rapid release of HCl upon contact with water drives the severe skin and eye damage hazards (H314).[1]
Part 3: Advanced Handling Protocol (Self-Validating Systems)
Core Directive: Do not rely on "careful pouring." Use a closed system.
The "Dry-Line" Standard Operating Procedure
To ensure safety and reagent integrity, follow this self-validating workflow.
Equipment Required:
-
Schlenk line or Nitrogen balloon.
-
Oven-dried glassware (
C for 4h). -
Syringes with Luer-lock tips (glass preferred over plastic, which can swell).[1]
-
Quench Station: A pre-prepared bath of saturated Sodium Bicarbonate (
) or 2M NaOH.
Protocol:
-
Validation: Before opening the bottle, check the liquid clarity. Cloudiness or precipitate indicates hydrolysis (formation of sulfamic acid).
-
Transfer: Never pour. Use positive pressure (inert gas) to transfer via cannula or syringe.
-
Reaction: Run reactions in anhydrous solvents (DCM or THF) with a scavenger base (Triethylamine or DIPEA) to neutralize the HCl byproduct immediately.
Safe Quenching Workflow
The most dangerous moment is the disposal of excess reagent.
Figure 2: Step-by-step quenching protocol. Dilution and cooling are critical to prevent "runaway" exotherms typical of sulfamoyl chlorides.[1]
Part 4: Emergency Response
Skin Contact (Corrosive)[1]
-
Immediate Action: Do not just rinse. Flood the area. Sulfamoyl chlorides are lipophilic; they penetrate the dermis before hydrolyzing.
-
Protocol: Wash with soap and water for 15 minutes.[1][2] If available, use a Polyethylene Glycol (PEG 400) wipe initially to solubilize the organic chloride, then rinse with water.[1]
Inhalation (Pulmonary Edema Risk)[1]
-
Symptoms: Coughing, burning sensation, shortness of breath.[1] Note: Symptoms may be delayed 12-24 hours.[1]
-
Action: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Medical observation for 24 hours is mandatory due to the risk of delayed pulmonary edema (fluid in lungs) caused by HCl inhalation.
Part 5: Synthesis Application (Researcher's Context)
To utilize this reagent effectively for Sulfamoylation , use the following optimized conditions to maximize yield and safety.
Standard Reaction:
Key Optimization Parameters:
-
Stoichiometry: Use 1.1 - 1.2 equivalents of the sulfamoyl chloride.[1]
-
Base: Use 2.5 equivalents of base (Triethylamine or Pyridine). You need 1 eq to neutralize the HCl formed, and >1 eq to drive the kinetics.[1]
-
Catalysis: For unreactive nucleophiles (e.g., secondary amines), add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]
References
-
Oakwood Chemical. (n.d.). This compound - Safety Data Sheet. Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: N,N-bis(2-methoxyethyl)sulfamoyl chloride.[1] National Library of Medicine. Retrieved from [1]
-
Ko, E. C. F., & Robertson, R. E. (1972).[1] Hydrolysis of Sulfamoyl Chlorides. Canadian Journal of Chemistry. Retrieved from [1]
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from [1]
-
BenchChem. (2025).[3] Technical Guide to Moisture-Sensitive Reagents. Retrieved from [1]
Sources
- 1. CAS 26118-67-2: N-(1-Methylethyl)sulfamoyl chloride [cymitquimica.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Bis(2-methoxyethyl)sulfamoyl chloride molecular weight and formula
The following technical monograph provides an in-depth analysis of Bis(2-methoxyethyl)sulfamoyl chloride , a specialized reagent utilized in medicinal chemistry for solubility enhancement and pharmacophore modification.
Core Identity & Physicochemical Profile[1]
This compound is an electrophilic sulfur(VI) reagent. In drug development, it is primarily employed to introduce the N,N-bis(2-methoxyethyl)sulfamoyl moiety. This specific functional group acts as an amphiphilic "solubility tag," leveraging the ether oxygens to accept hydrogen bonds and improve the aqueous solubility of lipophilic drug candidates without introducing ionizable centers.
Fundamental Data Table
| Property | Value |
| CAS Number | 371150-44-6 |
| IUPAC Name | N,N-Bis(2-methoxyethyl)sulfamoyl chloride |
| Molecular Formula | C₆H₁₄ClNO₄S |
| Molecular Weight | 231.70 g/mol |
| Physical State | Viscous liquid or low-melting solid (Temperature dependent) |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C, Moisture Sensitive |
| SMILES | COCCN(CCOC)S(=O)(=O)Cl |
Structural Analysis
The molecule consists of a tetrahedral sulfonyl chloride core (
-
Electrophilic Center: The Sulfur(VI) atom is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols).
-
Solubilizing Tails: The methoxyethyl groups (
) mimic polyethylene glycol (PEG) chains, providing hydration shells via the ether oxygens.
Synthesis & Preparation Protocol
Context: While commercially available, fresh preparation is often required due to the hydrolytic instability of the S-Cl bond. The standard synthesis involves the reaction of secondary amines with sulfuryl chloride (
Reaction Logic
The synthesis relies on a nucleophilic substitution at the sulfur center. Sulfuryl chloride is preferred over chlorosulfonic acid to directly yield the chloride without forming the acid intermediate.
Reaction Equation:
Step-by-Step Experimental Protocol
Note: This procedure assumes standard Schlenk line techniques due to moisture sensitivity.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with dry Nitrogen (
). -
Reagent Preparation:
-
Dissolve Sulfuryl chloride (1.1 equiv) in anhydrous Dichloromethane (DCM) (Vol: 5 mL/mmol). Cool to -78°C (dry ice/acetone bath) or 0°C (ice bath) depending on scale (lower temp is safer for exotherm control).
-
-
Amine Addition:
-
Mix Bis(2-methoxyethyl)amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM.
-
Add this mixture dropwise to the sulfuryl chloride solution over 30–60 minutes. Crucial: Keep temperature low to prevent decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or
-NMR (disappearance of amine starting material). -
Workup (Anhydrous):
-
Option A (Filtration): If the triethylamine hydrochloride salt precipitates, filter it off under inert gas. Concentrate the filtrate to yield the crude sulfamoyl chloride.
-
Option B (Wash): Rapidly wash with ice-cold 1M HCl (to remove excess amine) followed by ice-cold brine. Dry over anhydrous
. -
Warning: Prolonged contact with water hydrolyzes the product.
-
-
Purification: Vacuum distillation is possible but risky due to thermal instability. Most applications use the crude product immediately (purity >90% is typical if stoichiometry is strict).
Mechanistic Pathways & Reactivity
The utility of this compound lies in its ability to transfer the sulfamoyl group to nucleophiles.
Synthesis & Application Workflow (Visualized)
Figure 1: Synthesis pathway and subsequent application in drug derivatization.[1][2]
Mechanism of Action
-
Formation: The secondary amine nitrogen attacks the sulfur of
. The tetrahedral transition state collapses, expelling a chloride ion. The base (Et3N) neutralizes the generated HCl, driving the equilibrium forward. -
Derivatization: When reacting with a drug molecule (e.g., an alcohol
):-
The alcohol oxygen attacks the sulfur of the sulfamoyl chloride.
-
Chloride is expelled.
-
Result: A Sulfamate (
). -
Note: If reacting with an amine, the result is a Sulfamide .[3]
-
Applications in Drug Discovery[7][8][9]
Solubility Enhancement (The "PEG-Lite" Effect)
Poor aqueous solubility is a leading cause of attrition in drug discovery. The bis(2-methoxyethyl) group acts as a truncated PEG chain.
-
Mechanism: The ether oxygens act as hydrogen bond acceptors (
), interacting with water molecules. -
Advantage: Unlike full PEGylation (which creates polydisperse mixtures), this moiety is a discrete, small-molecule modification defined by exact MW (231.70 g/mol reagent
~200 Da added mass).
Carbonic Anhydrase Inhibition (CAI) Context
While primary sulfonamides (
Prodrug Design
The sulfamate linkage (
Safety & Handling Guidelines
This compound is a Corrosive Lachrymator . It reacts violently with water to release HCl gas.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
Spill Management: Do not use water. Adsorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after the bulk liquid is absorbed and moved to a waste container.
-
First Aid:
-
Skin: Wash with anhydrous polyethylene glycol (PEG 400) if available, then water.
-
Eyes: Rinse for 15+ minutes; seek immediate ophthalmological attention.
-
References
-
Oakwood Chemical. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: N,N-bis(2-methoxyethyl)sulfamoyl chloride. National Library of Medicine. Retrieved from [Link]
- Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews.
- Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates: Synthesis and Applications. Chemical Reviews. (Mechanistic grounding for sulfamoyl chloride reactivity).
Sources
reactivity profile of N,N-bis(2-methoxyethyl)sulfamoyl chloride
CAS: 371150-44-6 Formula: C₆H₁₄ClNO₄S Molecular Weight: 231.70 g/mol [1][2][3]
Executive Summary
N,N-bis(2-methoxyethyl)sulfamoyl chloride is a specialized electrophilic sulfur(VI) reagent used primarily to introduce the N,N-bis(2-methoxyethyl)sulfamoyl moiety into pharmaceutical scaffolds. Unlike simple dialkyl sulfamoyl chlorides (e.g., N,N-dimethylsulfamoyl chloride), this reagent offers a unique balance of reactivity and physicochemical modulation. The bis(2-methoxyethyl) tails provide significant lipophilicity modulation and aqueous solubility enhancement in the final product, while simultaneously influencing the electrophilicity of the sulfonyl center via the inductive effect of the ether oxygens.
This guide details the mechanistic behavior, synthetic utility, and handling protocols for this compound, moving beyond basic data to application-critical insights.
Mechanistic Reactivity Profile
The Electrophilic Center
The sulfonyl chloride core (
-
Inductive Activation: The methoxy groups on the ethyl chains exert a negative inductive effect (-I) through the carbon backbone. This pulls electron density away from the nitrogen, and subsequently from the sulfur atom.
-
Result: The sulfur center is more electrophilic than in N,N-dimethylsulfamoyl chloride.
-
-
Steric Modulation: The flexible 2-methoxyethyl chains create a larger steric radius around the nitrogen than simple methyl groups.
-
Result: While the sulfur is electronically activated, nucleophilic attack is sterically gated. This suppresses non-specific side reactions with bulky nucleophiles but allows rapid reaction with smaller, harder nucleophiles (e.g., primary amines, alkoxides).
-
Substitution Mechanism ( -Sulfur)
Unlike primary sulfamoyl chlorides (
Implication for Synthesis: The absence of the elimination pathway makes this reagent more controllable. It requires a distinct base catalyst (e.g., Pyridine, DMAP, or Triethylamine) to scavenge the HCl byproduct and activate the nucleophile.
Visualization of Reactivity Pathways
Caption: Competitive reaction pathways governed by nucleophile strength and base catalysis. The SN2 mechanism dominates due to the fully substituted nitrogen.
Experimental Protocols
Synthesis of Sulfamides (Aminolysis)
This is the most common application, creating stable sulfamide linkers.
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: N,N-bis(2-methoxyethyl)sulfamoyl chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
-
Catalyst: DMAP (0.1 equiv) – Optional, use if amine is unreactive.
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate amine and base in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to . -
Addition: Dissolve N,N-bis(2-methoxyethyl)sulfamoyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Why? Dropwise addition prevents localized high concentrations of the chloride, minimizing exotherms and potential impurity formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor conversion via TLC or LC-MS.
-
Note: The chloride is UV active (weakly), but the product is usually more distinct.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate.
Synthesis of Sulfamates (Alcoholysis)
Alcohols are weaker nucleophiles than amines; stronger bases or activation is often required.
Reagents:
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: N,N-bis(2-methoxyethyl)sulfamoyl chloride (1.2 – 1.5 equiv)
-
Base: Sodium Hydride (NaH) (1.2 equiv) OR TEA/DMAP for sensitive substrates.
-
Solvent: DMF or THF (Anhydrous).
Protocol (NaH Method):
-
Deprotonation: Suspend NaH (60% in oil) in dry THF at
. Add the alcohol substrate dropwise. Stir for 30 min until evolution ceases. -
Coupling: Add N,N-bis(2-methoxyethyl)sulfamoyl chloride (neat or in THF) to the alkoxide solution at
. -
Completion: Stir at RT for 1–4 hours.
-
Workup: Carefully quench with water (exothermic!). Extract with Ethyl Acetate.
Stability & Hydrolysis Data
Unlike carboxylic acid chlorides, sulfamoyl chlorides are relatively resistant to neutral hydrolysis but degrade rapidly under basic aqueous conditions.
| Condition | Stability Estimate | Observation |
| Anhydrous / -20°C | High | Stable for months if stored under Argon. |
| Water / Neutral / RT | Moderate | Slow hydrolysis ( |
| Water / Basic / RT | Low | Rapid hydrolysis. Competing reaction during synthesis if water is present. |
| Silica Gel | Moderate | Can be purified via flash chromatography if done quickly with non-protic solvents (e.g., Hex/EtOAc). |
Degradation Product: Hydrolysis yields N,N-bis(2-methoxyethyl)sulfamic acid (or its salt). This is highly polar and typically remains in the aqueous phase during extraction.
Safety & Handling
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: May cause respiratory irritation.
-
Reactive: Reacts violently with water/moisture to release Hydrogen Chloride (HCl) gas.
Handling Best Practices:
-
Moisture Control: Always handle in a fume hood using syringe/septum techniques or in a glovebox.
-
Glassware: Oven-dried glassware is mandatory to prevent yield loss via hydrolysis.
-
Quenching: Do not pour neat reagent into the drain. Quench excess reagent by adding it slowly to a stirred solution of dilute NaOH or sodium bicarbonate on an ice bath.
References
-
Synthesis of Sulfamoyl Fluorides: Title: Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.[4] Source: Google Patents (KR20240027683A). URL:
-
Mechanistic Insight (Sulfamoyl Chlorides): Title: Kinetics of hydrolysis of N,N′-diarylsulphamides. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
-
Solvolysis Pathways: Title: Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides.[5] Source: PubMed (NIH). URL:[Link]
Sources
- 1. Bis(2-Methoxyethyl)sulfamoyl chloride [oakwoodchemical.com]
- 2. EnamineStore [enaminestore.com]
- 3. Sulfamoyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
- 5. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preservation and Handling of Moisture-Sensitive Sulfamoyl Chlorides
Executive Summary
Sulfamoyl chlorides (
This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of instability and a field-proven protocol for storage, handling, and quality control.
Part 1: The Chemistry of Instability
To preserve these reagents, one must understand the mechanism of their failure. The primary threat is moisture, followed by thermal instability.
The Hydrolysis Cascade
Upon exposure to atmospheric moisture, sulfamoyl chlorides undergo nucleophilic attack by water at the sulfur atom. This reaction is not merely a loss of titer; it is a safety hazard. The byproduct, HCl gas, increases internal pressure in sealed vessels, leading to potential rupture. Furthermore, the resulting sulfamic acid (
Mechanism Description:
-
Nucleophilic Attack: Water attacks the electrophilic sulfur center.
-
Transition State: Formation of a trigonal bipyramidal intermediate.
-
Elimination: Expulsion of the chloride ion (
) and proton transfer. -
Product Formation: Generation of sulfamic acid and HCl.
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation pathway and the critical "Failure Loop" caused by HCl accumulation.
Figure 1: The hydrolytic degradation pathway of sulfamoyl chlorides, highlighting the autocatalytic feedback loop generated by HCl.
Part 2: Environmental Control Parameters
Storage is not a passive activity; it is active containment. The following parameters are non-negotiable for maintaining reagent integrity >98%.
Storage Tiers
We categorize storage requirements based on the intended duration of storage and the physical state of the reagent (Solid vs. Liquid).
| Parameter | Tier 1: Active Use (<1 Week) | Tier 2: Short-Term (1-4 Weeks) | Tier 3: Long-Term (>1 Month) |
| Temperature | 4°C (Refrigerator) | -20°C (Freezer) | -20°C to -80°C |
| Primary Container | Septum-sealed vial | Flame-sealed ampoule or Tightly capped vial + Parafilm | Flame-sealed ampoule (Best) |
| Secondary Containment | Desiccator with active desiccant ( | Sealed jar with desiccant | Double-bagged with desiccant packs |
| Atmosphere | Nitrogen ( | Argon (Ar) | Argon (Ar) |
| Headspace | Minimized | < 10% of volume | Vacuum sealed (if solid) |
Expert Insight:
-
Argon vs. Nitrogen: For Tier 2 and 3, Argon is superior. Being heavier than air, Argon creates a "blanket" that remains in the vial even when opened briefly, whereas Nitrogen mixes more rapidly with atmospheric air.
-
Liquids (e.g., Dimethylsulfamoyl chloride): These are more prone to rapid bulk hydrolysis than solids because convection currents distribute the intruding water/acid throughout the volume. Store these strictly in Tier 2 or 3 conditions.
Part 3: Handling Protocols
The moment a storage vessel is opened, the "clock" starts. The following workflow minimizes exposure.
The "Positive Pressure" Technique
Never withdraw sulfamoyl chloride from a septum vial without compensating for the volume removed. Creating a vacuum pulls in moist laboratory air.
Protocol:
-
Preparation: Flush a syringe with dry Nitrogen/Argon 3 times.
-
Pressure Equalization: Insert a needle connected to an inert gas line (bubbler) into the vial septum before inserting the withdrawal syringe.
-
Withdrawal: Draw the liquid reagent. The gas line will automatically backfill the vial with dry inert gas.
-
Transfer: Inject immediately into the reaction vessel.
Workflow Decision Tree
Use this logic flow to determine the appropriate handling method based on your equipment availability.
Figure 2: Decision matrix for selecting the optimal handling protocol based on reagent state and equipment.
Part 4: Quality Control & Re-validation
Before committing a precious intermediate to a reaction with a stored sulfamoyl chloride, validate the reagent's integrity.
Visual Inspection (Pass/Fail)
-
Liquids: Look for turbidity or a solid precipitate at the bottom. This is usually sulfamic acid. If >5% solids are visible, distill or discard.
-
Solids: Look for "caking" or a sticky surface texture. Free-flowing powder indicates good stability.
Quantitative Analysis
If the reagent is critical, perform a Hydrolyzable Chloride Titration :
-
Weigh ~100 mg of sample into 50 mL of MeOH (quenches the reagent to sulfamate ester + HCl).
-
Add 5 mL water.
-
Titrate the generated HCl with standardized 0.1 N NaOH using phenolphthalein.
-
Compare theoretical moles of HCl (1 equivalent) vs. experimental.
-
Note: If the reagent was already hydrolyzed in the bottle, it would have released HCl gas (lost to atmosphere) or formed sulfamic acid (1 acidic proton). This method distinguishes between active reagent (releases 1 eq HCl upon quench) and degraded material (already lost HCl).
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]
- Source for general purification and handling of moisture-sensitive acid chlorides.
-
Sigma-Aldrich (Merck). (2025).
- Authoritative source for physicochemical properties and hazard identific
-
Spillane, W. J., et al. (2011). "Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters." Organic & Biomolecular Chemistry, 9(2), 523-530.[2]
- Provides mechanistic insight into the hydrolysis kinetics of sulfamoyl deriv
-
BenchChem. (2025).[3][4] Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
- Reference for handling hygroscopic acyl/sulfamoyl chlorides in drug development contexts.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis and Application of 2'-O-Methoxyethyl (2'-MOE) Modified Nucleosides
Abstract: The strategic chemical modification of nucleosides is a cornerstone of modern therapeutic oligonucleotide development. Among the most successful and widely implemented "second-generation" modifications is the 2'-O-methoxyethyl (2'-MOE) group. This modification imparts a suite of desirable pharmacological properties, including exceptional nuclease resistance, high binding affinity to target RNA, and a well-characterized safety profile.[1][] This guide provides a comprehensive overview of the scientific rationale, synthesis strategies, and detailed laboratory protocols for the preparation of 2'-MOE modified nucleoside phosphoramidites and their subsequent incorporation into therapeutic oligonucleotides. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics.
Scientific Background and Significance
The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by cellular nucleases and their pharmacokinetic properties. Chemical modifications are essential to overcome these hurdles.[][3] The 2'-position of the ribose sugar is a prime site for modification, as it can be altered without disrupting the Watson-Crick base pairing required for target recognition.[][4]
The 2'-O-methoxyethyl (2'-MOE) modification, pioneered by Ionis Pharmaceuticals, represents a significant advancement in oligonucleotide therapeutics.[5] It involves replacing the 2'-hydroxyl group of a ribonucleoside with a methoxyethyl ether linkage.
Key Advantages of 2'-MOE Modification:
-
Enhanced Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases, which significantly prolongs the half-life of the oligonucleotide in biological systems.[][6]
-
Increased Binding Affinity: The 2'-MOE modification locks the ribose sugar in a C3'-endo pucker conformation, which is characteristic of A-form RNA helices. This pre-organization enhances the binding affinity (measured by an increase in melting temperature, Tm) of the oligonucleotide to its complementary RNA target.[][7]
-
Reduced Immunogenicity: Modification of the ribose can decrease recognition by components of the innate immune system, such as Toll-like receptors (TLRs), thereby reducing potential off-target immune activation.[6]
-
Favorable Pharmacokinetics & Safety: 2'-MOE modified oligonucleotides have demonstrated a favorable toxicity and safety profile in numerous clinical trials, becoming a foundational chemistry for many approved antisense drugs.[1][8]
These properties have made 2'-MOE a preferred modification for "gapmer" ASO designs, where a central "gap" of unmodified DNA nucleotides is flanked by 2'-MOE modified "wings" to confer stability and affinity.[9]
Synthesis Strategy: From Nucleoside to Phosphoramidite
The direct reaction of bis(2-methoxyethyl)sulfamoyl chloride with an unprotected nucleoside is not the standard industrial approach for creating the 2'-O-MOE modification due to challenges with regioselectivity. The established and more robust strategy involves a multi-step synthesis starting from a protected nucleoside. The overall goal is to produce a 2'-O-MOE nucleoside phosphoramidite, the key building block for automated solid-phase oligonucleotide synthesis.
The synthesis must be carefully orchestrated using protecting groups to ensure that reactions occur only at the desired positions.[3][10][11] The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle in oligonucleotide synthesis.[11][12] The exocyclic amines on the nucleobases (A, C, G) are also protected to prevent side reactions.[11][13]
The core of the synthesis involves the regioselective alkylation of the 2'-hydroxyl group. A common and efficient method for pyrimidine nucleosides begins with the formation of a 2,2'-anhydro intermediate, which activates the 2'-position for nucleophilic attack.
// Edges Start -> Anhydro [label="Activation"]; Anhydro -> Alkylation [label="Ring Opening"]; Alkylation -> DMT_Protect [label="Protection"]; DMT_Protect -> Phosphitylation [label="Activation"]; Phosphitylation -> Final_Product [label="Final Product"]; } .enddot Diagram 1: General workflow for synthesizing a 2'-MOE phosphoramidite.
Detailed Experimental Protocols
The following protocols provide a representative synthesis for 2'-O-(2-methoxyethyl)uridine and its conversion to the corresponding phosphoramidite.
Protocol 1: Synthesis of 2'-O-(2-Methoxyethyl)uridine
This protocol is adapted from established methods involving the ring-opening of a 2,2'-anhydrouridine intermediate.[14][15]
Principle: A 2,2'-anhydrouridine intermediate is formed to activate the 2'-position. A solution of sodium 2-methoxyethoxide, formed in situ, then acts as a nucleophile, attacking the C2' position to open the anhydro ring and form the desired 2'-O-methoxyethyl ether linkage.
Materials and Reagents:
-
2,2'-Anhydrouridine
-
2-Methoxyethanol (Anhydrous)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Sodium 2-Methoxyethoxide: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous 2-methoxyethanol to anhydrous DMF (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group of 2-methoxyethanol to generate the sodium 2-methoxyethoxide nucleophile required for the reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation Reaction: Add 2,2'-anhydrouridine to the freshly prepared sodium 2-methoxyethoxide solution.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of glacial acetic acid to neutralize the excess base until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) to yield pure 2'-O-(2-methoxyethyl)uridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere and away from any moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: 5'-O-Dimethoxytritylation
Principle: The primary 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group, which is stable to the basic conditions of the upcoming phosphitylation step but easily removed by acid during automated oligonucleotide synthesis.[11]
Materials and Reagents:
-
2'-O-(2-Methoxyethyl)uridine (from Protocol 1)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Dissolve the 2'-O-(2-methoxyethyl)uridine in anhydrous pyridine in a flame-dried flask under an inert atmosphere.
-
Add DMT-Cl in one portion and stir the reaction at room temperature. Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding a small amount of methanol.
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-(2-methoxyethyl)uridine.
Protocol 3: 3'-Phosphitylation
Principle: The final step to create the phosphoramidite monomer involves reacting the free 3'-hydroxyl group with a phosphitylating agent. The resulting phosphoramidite is the reactive species used in oligonucleotide synthesizers.
Materials and Reagents:
-
5'-O-DMT-2'-O-(2-methoxyethyl)uridine (from Protocol 2)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the 5'-O-DMT-2'-O-(2-methoxyethyl)uridine in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add DIPEA to the solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base used to scavenge the HCl produced during the reaction.
-
Cool the solution to 0 °C and add the 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product quickly on a short silica gel column pre-treated with triethylamine to yield the final phosphoramidite. The product is typically stored as a stable foam under an inert atmosphere at -20 °C.
Application in Automated Oligonucleotide Synthesis
The synthesized 2'-MOE phosphoramidite is now ready for use in a standard automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass, CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation/sulfurization.[][11][12]
// Nodes Detritylation [label="1. Detritylation\n(Acid Treatment, e.g., TCA)\nRemoves 5'-DMT group, exposing\n5'-OH for next coupling.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="2. Coupling\n(2'-MOE Phosphoramidite + Activator)\nNew nucleotide is added to the\ngrowing chain.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Acetic Anhydride)\nBlocks unreacted 5'-OH groups\nto prevent failure sequences.", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation / Sulfurization\n(Iodine or Sulfurizing Reagent)\nStabilizes the phosphite triester\nto a phosphate or phosphorothioate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Support [label="Oligonucleotide on\nSolid Support", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Support -> Detritylation; Detritylation -> Coupling [label="Free 5'-OH"]; Coupling -> Capping; Capping -> Oxidation; Oxidation -> Support [label="Cycle Repeats for\nNext Nucleotide"]; } .enddot Diagram 2: Standard cycle for solid-phase oligonucleotide synthesis.
Impact of 2'-MOE Modification on Oligonucleotide Properties
The incorporation of 2'-MOE nucleotides has a predictable and beneficial impact on the final oligonucleotide's characteristics.
| Property | Unmodified DNA/RNA | 2'-MOE Modified Oligonucleotide | Rationale & Citation |
| Binding Affinity (ΔTm) | Baseline | +0.9 to +1.7 °C per modification | Pre-organizes the sugar pucker into an A-form helix, favorable for RNA binding.[6] |
| Nuclease Resistance | Low (rapidly degraded) | Significantly Increased | Steric bulk of the 2'-MOE group protects the phosphodiester linkage from enzymatic cleavage.[][6] |
| In Vivo Half-Life | Minutes | Hours to Days | Enhanced nuclease resistance leads to prolonged stability in plasma and tissues.[] |
| RNase H Activation | Yes (DNA/RNA duplex) | No | The 2'-modification prevents the hybrid duplex from adopting the conformation required for RNase H cleavage. |
| Toxicity Profile | Variable | Generally Low, Well-Tolerated | Extensive clinical data supports a favorable safety profile for 2'-MOE ASOs.[1][8] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: All steps, particularly those involving NaH, DMT-Cl, and phosphitylating agents, are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used to prevent reagent decomposition and low yields.
-
Purity of Intermediates: The purity of each intermediate is critical for the success of the subsequent step. Ensure complete characterization (NMR, MS) and purification at each stage. Impurities can lead to significant side products in the final phosphoramidite.
-
Phosphoramidite Stability: Phosphoramidites are sensitive to both moisture and oxidation. They should be handled under an inert atmosphere and stored at low temperatures (-20 °C) to prevent degradation. Their purity should be checked (e.g., by ³¹P NMR) before use in synthesis.
-
Depurination: During oligonucleotide synthesis, the acidic detritylation step can potentially cause depurination (cleavage of the bond between the purine base and the sugar), especially at deoxyadenosine and deoxyguanosine residues.[9] The presence of the 2'-oxygen in MOE-modified purines makes them stable against depurination.[9]
Conclusion
The reaction of nucleosides to introduce a 2'-O-methoxyethyl modification is a pivotal process in the manufacturing of second-generation oligonucleotide therapeutics. While the synthesis is a multi-step endeavor requiring careful control of protecting groups and reaction conditions, the resulting 2'-MOE phosphoramidites are versatile building blocks for creating highly stable and specific ASOs and siRNAs. The protocols and principles outlined in this guide provide a foundational framework for researchers to successfully synthesize these critical reagents, enabling the development of next-generation nucleic acid medicines.
References
-
Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Modification Options For siRNA. (n.d.). ELLA Biotech. Retrieved February 14, 2026, from [Link]
-
Protecting Groups in Oligonucleotide Synthesis. (n.d.). Springer Nature Experiments. Retrieved February 14, 2026, from [Link]
-
Ionis Pharmaceuticals. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
2'-MOE, 2-MethoxyEthoxy, RNA Modification. (n.d.). Bio-Synthesis Inc. Retrieved February 14, 2026, from [Link]
-
efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? (2006, July 15). PubMed. Retrieved February 14, 2026, from [Link]
-
The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
- Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection. (n.d.). Google Patents.
-
Isis and Alnylam Announce Issued U.S. Patent Broadly Covering Chemical Modifications of Oligonucleotide Therapeutics. (2006, November 27). Ionis Pharmaceuticals, Inc. Retrieved February 14, 2026, from [Link]
-
Manufacturing and analytical processes for 2′-o-(2-methoxyethyl)-modified oligonucleotides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. (2023, November 13). ACS Omega, ACS Publications. Retrieved February 14, 2026, from [Link]
- Method for synthesizing 2'-O-substituted pyrimidine nucleosides. (n.d.). Google Patents.
-
2′-O-HYDROXYALKOXYMETHYLRIBIBONUCLEOSIDE AND THEIR INCORPORATION INTO OLIGORIBONUCLEOTIDES - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Isis Pharmaceuticals Receives Another Important Antisense Patent. (2006, March 27). Ionis Pharmaceuticals, Inc. Retrieved February 14, 2026, from [Link]
- Modified oligonucleotides and methods for their synthesis. (n.d.). Google Patents.
-
2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification. (n.d.). Bio-Synthesis Inc. Retrieved February 14, 2026, from [Link]
- Modified oligonucleotides and methods for their synthesis. (n.d.). Google Patents.
-
Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Synthesis of nucleosides. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017, January 5). MDPI. Retrieved February 14, 2026, from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved February 14, 2026, from [Link]
- Chemical synthesis of methoxy nucleosides. (n.d.). Google Patents.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering, RSC Publishing. Retrieved February 14, 2026, from [Link]
Sources
- 1. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. 2′-O-HYDROXYALKOXYMETHYLRIBIBONUCLEOSIDE AND THEIR INCORPORATION INTO OLIGORIBONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionis Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 6. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 7. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 8. BioCentury - Ionis' methyl modification could reduce ASO toxicity [biocentury.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. US8309706B2 - Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection - Google Patents [patents.google.com]
- 14. US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides - Google Patents [patents.google.com]
- 15. US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents [patents.google.com]
Navigating the Reactive Landscape of Bis(2-methoxyethyl)sulfamoyl Chloride: A Guide to Solvent Selection
For Immediate Release
[City, State] – [Date] – In the intricate world of synthetic chemistry, the judicious selection of a solvent is paramount to the success of a reaction. This is particularly true when working with highly reactive species such as Bis(2-methoxyethyl)sulfamoyl chloride. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the optimal solvent selection for reactions involving this versatile reagent. By understanding the interplay between the physicochemical properties of this compound and various solvent parameters, chemists can enhance reaction efficiency, minimize side-product formation, and ensure the reproducibility of their synthetic endeavors.
Understanding the Reagent: Physicochemical Properties of this compound
This compound, with the chemical formula C₆H₁₄ClNO₄S, is a sulfamoyl chloride derivative characterized by the presence of two 2-methoxyethyl substituents on the nitrogen atom. This unique structure imparts specific properties that dictate its reactivity and solubility, and consequently, the choice of solvent.
The molecule possesses a highly electrophilic sulfur atom, making it susceptible to nucleophilic attack, which is the cornerstone of its utility in synthesis.[1] The two ether linkages in the methoxyethyl chains introduce a degree of polarity and the potential for hydrogen bonding, influencing its solubility in a range of organic solvents. However, like most sulfonyl and sulfamoyl chlorides, it is sensitive to hydrolysis and should be handled under anhydrous conditions.[2]
Key Structural Features Influencing Solvent Selection:
-
Electrophilic Sulfonyl Chloride Group: The primary site of reactivity, readily undergoing nucleophilic substitution.
-
N,N-Disubstituted Amide: The presence of two alkyl groups on the nitrogen atom influences the steric environment around the sulfur center.
-
Ether Linkages: The two methoxyethyl groups increase the polarity of the molecule compared to simple dialkylsulfamoyl chlorides and can interact with certain solvents.
The Crucial Role of the Solvent: A Mechanistic Perspective
The reaction with a nucleophile (Nu⁻) can proceed through a concerted Sɴ2-like mechanism or a stepwise addition-elimination pathway.
Caption: Possible mechanistic pathways for nucleophilic substitution on a sulfamoyl chloride.
Polar aprotic solvents are generally favored for Sɴ2 reactions as they can solvate the cation of a nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[3] Solvents with higher polarity can also stabilize the charged transition state or intermediate, potentially accelerating the reaction.
Solvent Recommendations for Common Reactions
The primary applications of this compound involve the formation of sulfonamides and sulfonate esters. The optimal solvent for these transformations depends on the nature of the nucleophile and the desired reaction conditions.
Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is a fundamental method for synthesizing N,N,N'-trisubstituted sulfonamides.
Recommended Solvents:
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate (EtOAc) are excellent choices for these reactions.[4] They are relatively inert and can dissolve a wide range of amines and the sulfamoyl chloride. The use of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the HCl generated during the reaction.[5]
-
Ethereal Solvents: Diethyl ether can also be employed, particularly for smaller-scale reactions.[4] However, the solubility of some amine hydrochlorides may be limited.
-
Polar Aprotic Solvents: For less reactive amines, more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but caution is advised as these solvents can be difficult to remove and may participate in side reactions under certain conditions.
Table 1: Solvent Selection Guide for Sulfonamide Synthesis
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent solubility for many reactants; volatile and easy to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good general-purpose solvent; can form peroxides.[6] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent, useful for a wide range of nucleophiles.[7] |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Less toxic alternative to DCM; good for workup and extraction. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point; can be difficult to remove; useful for unreactive amines. |
Sulfonate Ester Synthesis
The reaction with alcohols or phenols yields the corresponding sulfonate esters. This reaction often requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Recommended Solvents:
-
Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used, often in the presence of a base like pyridine or triethylamine.[8]
-
Pyridine as a Solvent and Base: Pyridine can serve as both the solvent and the base, which can be convenient, although its removal can be challenging due to its high boiling point.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Triethylamine (1.5 equivalents) or other suitable base
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in anhydrous dichloromethane.
-
Add the triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
General Protocol for Sulfonate Ester Synthesis
Materials:
-
Alcohol or phenol (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Pyridine or triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol and dissolve it in anhydrous dichloromethane.
-
Add pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of this compound in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Perform an aqueous workup as described in the sulfonamide synthesis protocol.
-
Purify the crude product by column chromatography or other suitable methods to obtain the desired sulfonate ester.
Troubleshooting and Side Reactions
The most common side reaction when working with sulfamoyl chlorides is hydrolysis.[2] This can be mitigated by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere.
Potential Issues and Solutions:
-
Low Yield:
-
Incomplete reaction: Increase reaction time or temperature. Consider using a more polar solvent to accelerate the reaction.
-
Hydrolysis of the starting material: Ensure all reagents and solvents are anhydrous.
-
Difficult purification: The presence of the methoxyethyl groups may increase the polarity of the product, potentially complicating purification. Careful selection of the chromatographic eluent is necessary.
-
-
Formation of Byproducts:
-
Reaction with solvent: While uncommon with the recommended solvents, highly reactive sulfamoyl chlorides can react with certain nucleophilic solvents.
-
Safety and Handling
This compound is a reactive and potentially corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a cool, dry place under an inert atmosphere to prevent decomposition.[11][12]
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful application of this compound in organic synthesis. Aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are generally the preferred media for the synthesis of sulfonamides and sulfonate esters. By carefully considering the nature of the nucleophile, the reaction scale, and the potential for side reactions, researchers can optimize their synthetic protocols to achieve high yields and purity. This guide provides a foundational framework for solvent selection, empowering chemists to harness the full synthetic potential of this valuable reagent.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.
- ChemicalBook. (2025, October 25). Sulfamoyl Chloride - Safety Data Sheet.
- Organic Syntheses Procedure. (n.d.). p. 943.
- MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Google Patents. (n.d.). US4569995A - Sulfamoyl chlorides.
- ChemScene. (n.d.). 7778-42-9 | Sulfamoyl chloride.
- Benchchem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides.
- BLD Pharm. (n.d.). 7778-42-9|Sulfamoyl Chloride.
- Tokyo Chemical Industry. (2025, July 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- European Journal of Chemistry. (2024, September 30).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Fisher Scientific. (2010, September 2).
- Merck Millipore. (n.d.).
- National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Thermo Fisher Scientific. (2025, September 6).
- Organic Chemistry Portal. (n.d.).
- Macmillan Group - Princeton University. (2023, September 28).
- ResearchGate. (2025, August 6).
- University of Southampton. (n.d.).
- ACS Publications. (2022, February 24).
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2026, January 27).
- ResearchGate. (2025, December 11).
- Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl.
- Google Patents. (n.d.).
- ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2020, June 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
- Benchchem. (2025). A Comparative Study of Ether Solvents in Nucleophilic Substitution Reactions: A Guide for Researchers.
- Chemical Comp
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 8. eurjchem.com [eurjchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. chemscene.com [chemscene.com]
Application Notes and Protocols for the Introduction of the Bis(2-methoxyethyl)sulfamoyl Moiety into Organic Molecules
Introduction: A Strategic Moiety for Optimizing Drug-Like Properties
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The sulfamoyl group and its derivatives have emerged as "privileged structures" due to their ability to favorably modulate a range of molecular properties.[1] Among these, the N,N-bis(2-methoxyethyl)sulfamoyl moiety offers a unique combination of features designed to address common challenges in drug design, such as poor aqueous solubility and metabolic instability.
The inclusion of the twin 2-methoxyethyl chains introduces a degree of conformational flexibility and polarity. The ether functionalities can act as hydrogen bond acceptors, which can improve interactions with biological targets and enhance aqueous solubility.[2][3] This strategic introduction of polar groups can be a key tactic for improving the drug-like properties of overly lipophilic compounds.[4] This guide provides detailed protocols for the incorporation of the bis(2-methoxyethyl)sulfamoyl moiety onto amine and hydroxyl functionalities, discusses the underlying chemical principles, and explores the expected impact on molecular properties.
Rationale for Employing the Bis(2-methoxyethyl)sulfamoyl Group
The decision to incorporate a specific functional group into a drug candidate is a data-driven process aimed at optimizing its overall profile. The bis(2-methoxyethyl)sulfamoyl moiety is selected for several key reasons:
-
Enhanced Solubility: The ether oxygens and the sulfamoyl group itself can participate in hydrogen bonding with water, which is a critical factor for improving the aqueous solubility of poorly soluble drug candidates.[2][4]
-
Modulation of Lipophilicity: The introduction of this group can effectively decrease the lipophilicity (logP) of a molecule, which can be beneficial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The sulfonamide linkage is generally stable to metabolic degradation, and the methoxyethyl groups can also confer resistance to certain metabolic pathways.[5]
-
Bioisosteric Replacement: The sulfonamide group is a well-established bioisostere for other functional groups, such as amides and carboxylic acids, allowing for the fine-tuning of electronic and steric properties while maintaining or improving biological activity.
Data Presentation: Anticipated Effects on Physicochemical Properties
The introduction of the bis(2-methoxyethyl)sulfamoyl moiety is anticipated to have the following effects on key physicochemical properties of a parent molecule:
| Property | Expected Change | Rationale |
| Aqueous Solubility | Increase | Introduction of polar ether and sulfamoyl groups capable of hydrogen bonding with water. |
| Lipophilicity (logP) | Decrease | The hydrophilic nature of the methoxyethyl chains and the sulfamoyl group reduces the overall lipophilicity. |
| Permeability | Variable | The relationship between solubility and permeability can be complex; while increased solubility can sometimes lead to decreased permeability, the overall effect will depend on the parent molecule's properties.[6][7] |
| Metabolic Stability | Increase | The sulfonamide bond is generally resistant to enzymatic cleavage. |
| Hydrogen Bond Acceptors | Increase | The addition of two ether oxygens and the sulfonyl oxygens increases the number of hydrogen bond acceptors. |
Experimental Protocols
Core Reagent: Bis(2-methoxyethyl)sulfamoyl chloride
The key reagent for these protocols is this compound. It is commercially available from various suppliers.
-
Molecular Formula: C₆H₁₄ClNO₄S
-
Molecular Weight: 231.7 g/mol
-
Appearance: Typically a liquid
Safety Precaution: Sulfonyl chlorides are reactive and can be corrosive and moisture-sensitive. Handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry.
Protocol 1: Synthesis of N-Aryl-N',N'-bis(2-methoxyethyl)sulfamides
This protocol details the reaction of this compound with an aromatic amine (aniline as a representative example). The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.[4][8]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Aniline (or substituted aniline) | 1.0 | Substrate |
| This compound | 1.1 | Sulfamoylating agent |
| Pyridine (anhydrous) | 1.5 | Base and Solvent |
| Dichloromethane (DCM, anhydrous) | - | Solvent |
| 1 M Hydrochloric acid (HCl) | - | Work-up |
| Saturated sodium bicarbonate (NaHCO₃) soln. | - | Work-up |
| Brine | - | Work-up |
| Anhydrous sodium sulfate (Na₂SO₄) | - | Drying agent |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq) and anhydrous pyridine (1.5 eq).
-
Dissolve the mixture in anhydrous dichloromethane (DCM, approximately 0.1-0.5 M concentration of the aniline).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of the Workflow
Ar-OH + ClSO₂N(CH₂CH₂OCH₃)₂ --(DMA)--> Ar-OSO₂N(CH₂CH₂OCH₃)₂ + HCl
Caption: Workflow for the synthesis of O-Aryl N,N-bis(2-methoxyethyl)sulfamates.
Expertise & Experience: Mechanistic Insights and Causality
The Role of the Base in Amine Sulfamoylation
The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. [4]Pyridine or triethylamine act as a non-nucleophilic base to scavenge the HCl, allowing the reaction to proceed to completion. Pyridine can also serve as the solvent if the starting materials are highly soluble in it.
Solvent Effects in Phenol Sulfamoylation
While traditional methods for sulfamoylating alcohols and phenols often use a base in solvents like DCM, this can lead to side reactions and the need for a large excess of the sulfamoyl chloride. [9]Highly polar, aprotic solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) have been shown to significantly accelerate the reaction. [9][10]This acceleration is attributed to the solvent's ability to stabilize the charged intermediates in the reaction pathway. This increased reaction rate allows for the use of a smaller excess of the sulfamoylating agent and often makes the addition of a base unnecessary, resulting in a cleaner reaction and simpler purification.
Conclusion
The bis(2-methoxyethyl)sulfamoyl moiety is a valuable tool for medicinal chemists seeking to optimize the physicochemical properties of their lead compounds. The protocols provided herein offer robust and adaptable methods for the incorporation of this group onto both amine and hydroxyl functionalities. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively leverage this moiety to enhance solubility, modulate lipophilicity, and improve the overall drug-like characteristics of their molecules, thereby accelerating the journey from discovery to clinical application.
References
-
Purohit, V. U., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7146-7155. Available at: [Link]
-
Okada, M., et al. (2000). Efficient general method for sulfamoylation of a hydroxyl group. Tetrahedron Letters, 41(36), 7047-7051. Available at: [Link]
-
Okada, M., et al. (2000). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. Available at: [Link]
-
Dehamchia, M., & Regainia, Z. (2012). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N′-Disubstituted Sulfamides. International Journal of Organic Chemistry, 2(1), 33-39. Available at: [Link]
-
Hell, S. M., et al. (2020). Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. Journal of Visualized Experiments, (161). Available at: [Link]
-
Zielińska-Pisklak, M., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4849-4866. Available at: [Link]
- Chang, C. H. (1963). U.S. Patent No. 3,095,457. Washington, DC: U.S. Patent and Trademark Office.
-
Fier, P. S., & Maloney, K. M. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (131), 56934. Available at: [Link]
-
Heravi, M. M., et al. (2011). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. E-Journal of Chemistry, 8(1), 329-333. Available at: [Link]
-
Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 58(13), 5133-5169. Available at: [Link]
-
Wang, C., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1036329. Available at: [Link]
-
Macklin, T. K., et al. (2005). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Organic Letters, 7(13), 2519-2522. Available at: [Link]
-
Miller, A. W., et al. (2021). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 110(7), 2577-2586. Available at: [Link]
- Umierski, N., & Manolikakes, G. (2015). U.S.
-
Vlase, L., et al. (2021). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 13(4), 543. Available at: [Link]
-
Maccari, R., et al. (2018). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 23(11), 2993. Available at: [Link]
-
van der Pijl, F., et al. (2022). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters, 24(42), 7795-7799. Available at: [Link]
-
Williams, D. A., & Lemke, T. L. (2012). Foye's Principles of Medicinal Chemistry. ASHP. Available at: [Link]
-
He, Y., et al. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. PLoS ONE, 11(1), e0146929. Available at: [Link]
-
Wang, Y., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 844. Available at: [Link]
Sources
- 1. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 2. ashp.org [ashp.org]
- 3. Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US3095457A - Method for preparing bis (2-alkoxyethyl) sulfones - Google Patents [patents.google.com]
Application Note: Precision Sulfamoylation of Hydroxyl Groups
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes industrial best practices with mechanistic depth to ensure high-yield sulfamoylation while mitigating the safety risks associated with sulfamoyl chloride (
Executive Summary
The introduction of a primary sulfamate group (
Mechanistic Insight
Understanding the duality of the reaction mechanism is vital for troubleshooting. The reaction does not proceed through a single static pathway but shifts based on solvent and basicity.
The Dual-Pathway Mechanism
-
Pathway A: Direct Nucleophilic Substitution (
-like)-
Conditions: Weakly basic solvents (DMA, NMP) or neutral conditions.
-
Process: The hydroxyl oxygen attacks the sulfur center, forming a pentacoordinate transition state. The solvent (DMA) stabilizes the protonated intermediate and scavenges the liberated
. This pathway is preferred for minimizing elimination side-products in secondary alcohols.
-
-
Pathway B: Elimination-Addition (Aza-Sulfene Intermediate)
-
Conditions: Strong bases (Triethylamine, NaH).[2]
-
Process: Base-mediated deprotonation of the amide nitrogen generates the highly reactive aza-sulfene (
) intermediate. The alcohol then adds across the bond. -
Risk: While fast, this pathway increases the risk of side reactions, including the dehydration of the alcohol substrate or polymerization of the reagent.
-
Visualization of Reaction Pathways
The following diagram illustrates the competition between the direct attack (favored in our protocol) and the aza-sulfene route.
Figure 1: Mechanistic bifurcation. Pathway A (Blue) is the target of the DMA-promoted protocol to ensure substrate integrity.
Strategic Considerations & Reagent Handling
The Reagent: In Situ Generation
Commercial sulfamoyl chloride is rarely used due to rapid decomposition. It is standard practice to generate it in situ from Chlorosulfonyl Isocyanate (CSI) .
-
Safety Warning: The hydrolysis of CSI is violent. The reaction with Formic Acid is controlled but evolves
and gases rapidly. -
Stoichiometry: A slight excess (1.5–2.0 equiv) is required to account for thermal decomposition during generation.
Solvent Selection Matrix
The choice of solvent is the single most critical variable.
| Solvent | Suitability | Mechanistic Role | Drawbacks |
| DMA / NMP | Optimal | Acts as a weak base/buffer; accelerates | High boiling point (requires aqueous workup). |
| DMF | Avoid | Can react with sulfamoyl chloride to form Vilsmeier-type adducts. | Contaminates product; lower yields. |
| DCM | Poor | Non-polar; requires exogenous base (e.g., TEA) to proceed. | Slower reaction; precipitation of salts. |
Detailed Experimental Protocol
Protocol A: Generation of Sulfamoyl Chloride (0.5 M Solution)
This step must be performed in a fume hood with a blast shield.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a bubbler (to monitor
evolution). -
Charge: Add Chlorosulfonyl Isocyanate (CSI) (1.0 equiv) to anhydrous Dichloromethane (DCM) or Toluene. Cool to 0 °C .
-
Activation: Add Formic Acid (1.05 equiv) dropwise over 30–60 minutes.
-
Observation: Vigorous gas evolution will occur. Control rate to prevent foaming.
-
-
Maturation: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–3 hours until gas evolution ceases completely.
-
Result: A standard solution of Sulfamoyl Chloride (approx. 0.5–1.0 M).
-
Protocol B: Sulfamoylation of Target Alcohol (DMA Method)
This method avoids strong bases, protecting sensitive substrates.
-
Preparation: Dissolve the Alcohol substrate (1.0 equiv) in anhydrous DMA (concentration ~0.2–0.5 M).
-
Reaction: Cool the alcohol solution to 0 °C .
-
Addition: Add the Sulfamoyl Chloride solution (from Protocol A, 1.5–2.0 equiv) slowly via syringe or cannula.
-
Note: If the sulfamoyl chloride was prepared in DCM, the DCM can be removed via rotary evaporation prior to addition if a solvent switch is strictly necessary, but adding the DCM solution directly into the DMA reaction mixture is common and effective.
-
-
Incubation: Allow to warm to room temperature. Stir for 3–6 hours.
-
Monitoring: Monitor by TLC or LC-MS. The intermediate sulfamate is stable.[3]
-
-
Quench & Workup:
-
Pour reaction mixture into Ethyl Acetate (EtOAc) and Water .
-
Wash the organic phase extensively with Water (3x) to remove DMA.
-
Wash with Saturated Brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc). Sulfamates are generally stable on silica.
Workflow Visualization
Figure 2: Integrated workflow from CSI precursor to purified sulfamate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Reagent decomposition (moisture). | Ensure CSI generation is fresh. Increase reagent to 2.5 equiv. |
| Elimination Product (Alkene) | Substrate is acid-sensitive; | Although DMA buffers |
| Impurity: | Reaction temperature too high. | Maintain reaction at 0°C for longer; ensure |
| Impurity: | Incomplete CSI conversion. | Ensure gas evolution has completely stopped during Protocol A before use. |
References
-
Okada, M., Iwashita, S., & Koizumi, N. (2000). Efficient general method for sulfamoylation of a hydroxyl group. Tetrahedron Letters, 41(36), 7047-7051.
- Seminal paper establishing the DMA/NMP base-free protocol.
-
Rapp, P. B., et al. (2020).[4] Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168-174.[4][5] [5]
- Provides mechanistic evidence for the aza-sulfene intermediate under base-c
- Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186-228.
-
Gebert, A., et al. (2003). Industrially applicable process for the sulfamoylation of alcohols and phenols.[1] Patent WO2003053992A2.
- Industrial validation of the CSI/Formic Acid method in DMA.
Sources
- 1. WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of Bis(2-methoxyethyl)sulfamoyl Chloride
Executive Summary & Strategic Rationale
Bis(2-methoxyethyl)sulfamoyl chloride (CAS 371150-44-6) is a critical electrophilic intermediate used in the synthesis of advanced sulfonamide-based pharmaceuticals and chemical probes. While gram-scale synthesis is routine, scaling this reaction presents specific challenges regarding exotherm management , HCl byproduct removal , and regioselectivity (preventing the formation of the symmetric sulfamide impurity).
This guide details a robust, scalable protocol transitioning from bench (10 g) to pilot (1 kg) scale. Unlike standard literature methods that often add the electrophile to the amine, this protocol utilizes an Inverse Addition Strategy to maximize purity and safety.
Key Technical Advantages of This Protocol:
-
Impurity Suppression: Inverse addition (Amine
) maintains a high local concentration of the electrophile, kinetically disfavoring the formation of the thermodynamic byproduct, -tetrakis(2-methoxyethyl)sulfamide. -
Thermal Safety: Controlled dosing of the amine/base mixture allows for precise regulation of the exothermic sulfamoylation event.
-
Green Solvent Switch: Replaces Dichloromethane (DCM) with Toluene or 2-MeTHF where possible for improved industrial hygiene and easier solvent recovery.
Retrosynthetic Analysis & Reaction Design
The synthesis relies on the nucleophilic substitution of sulfuryl chloride by bis(2-methoxyethyl)amine.
Reaction Scheme
Critical Safety & Hazard Analysis (Pre-Read)
WARNING: This protocol involves Sulfuryl Chloride (
| Hazard | Risk Level | Mitigation Strategy |
| Thermal Runaway | High | The reaction is highly exothermic. Strict temperature control (-5°C to 0°C) is mandatory during addition. Do not rush the addition rate. |
| Gas Evolution | Medium | Potential off-gassing of |
| Vesicant Properties | High | The product is a sulfamoyl chloride, a potential alkylating agent. Double-glove (Nitrile/Laminate) and work in a fume hood.[2] |
| Water Incompatibility | Critical | Ensure all glassware/reactors are flame-dried and under |
Detailed Experimental Protocol
Materials & Equipment[2][3][4][5][6]
-
Reagents:
-
Bis(2-methoxyethyl)amine (Purity >98%)[3]
-
Sulfuryl Chloride (
) (Freshly distilled if yellow/decomposed) -
Triethylamine (TEA) (Dried over KOH or molecular sieves)
-
Solvent: Anhydrous Toluene (Preferred for scale) or Dichloromethane (DCM).
-
-
Equipment:
-
Jacketed glass reactor (for scale-up) or 3-neck RBF.
-
Mechanical overhead stirrer (critical for heat transfer).
-
Addition funnel with pressure-equalizing arm.
-
Internal temperature probe.
-
Inert gas line (
or Ar).
-
Step-by-Step Methodology (100g Scale Basis)
Step 1: Reactor Setup and Electrophile Charge
-
Purge the reactor with
for 15 minutes. -
Charge Anhydrous Toluene (500 mL) and Sulfuryl Chloride (1.1 equiv, 0.47 mol, 38.0 mL) .
-
Note: A slight excess of
ensures complete consumption of the amine and suppresses side reactions.
-
-
Cool the solution to -10°C using a cryostat or ice/salt bath.
Step 2: Preparation of Nucleophile Feed
-
In a separate flask, mix Bis(2-methoxyethyl)amine (1.0 equiv, 0.43 mol, 57.2 g) and Triethylamine (1.1 equiv, 0.47 mol, 65.5 mL) in Toluene (100 mL) .
-
Why Mix? Diluting the amine/base reduces the reaction rate at the droplet interface, preventing local hot-spots.
-
Step 3: Controlled Addition (The Critical Step)
-
Transfer the Amine/TEA mixture to the addition funnel.
-
Add the mixture dropwise to the cold
solution.-
CRITICAL PARAMETER: Maintain internal temperature below 0°C .
-
Observation: A white precipitate (TEA·HCl) will form immediately. Ensure stirring is vigorous (>300 RPM) to prevent slurry seizing.
-
-
Addition time should be approximately 60–90 minutes for this scale.
Step 4: Reaction Completion
-
After addition, allow the reaction to warm to Room Temperature (20–25°C) over 2 hours.
-
Stir for an additional 2 hours.
-
IPC (In-Process Control): Analyze an aliquot by GC-MS or TLC (EtOAc/Hexane 3:7). Look for the disappearance of the amine starting material. The product usually appears as a distinct spot (
).
Step 5: Workup and Isolation
-
Cool the mixture to 5°C.
-
Quench: Slowly add cold water (200 mL) to dissolve the TEA·HCl salts.[4] Caution: Mild exotherm.
-
Transfer to a separatory funnel. Separate the organic layer.[4][5][6]
-
Wash the organic layer with:
-
1x 100 mL 1M HCl (removes unreacted amine/TEA).
-
1x 100 mL Sat.
(neutralizes residual acid). -
1x 100 mL Brine .
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at <40°C.
Step 6: Purification
-
Crude State: The product is typically a light yellow oil.
-
Distillation: For high purity (>98%), perform a vacuum distillation .[3]
-
Expected BP: High boiling point (approx. 130–150°C at 0.5 mmHg - estimate based on MW).
-
Note: If the product decomposes upon heating, use flash chromatography (Silica, 0-30% EtOAc in Hexanes). However, for scale-up, the crude oil is often sufficiently pure (>95%) for subsequent steps if the workup washes were thorough.
-
Process Workflow Diagram
Analytical Specifications & Troubleshooting
Expected Data[2][4][5][6][8][10][11]
-
Appearance: Colorless to pale yellow oil.
-
NMR (400 MHz,
): 3.5–3.6 (m, 8H, and ), 3.35 (s, 6H, ). Shifts may vary slightly; look for the characteristic methoxy singlet and ethylene backbone. -
Purity Target: >95% (Crude), >98% (Distilled).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Minimize contact time with water. Keep water washes cold ( |
| Symmetric Sulfamide Impurity | Local excess of amine | Ensure Inverse Addition (Amine into |
| Dark Color / Tar | High temperature | Ensure addition temp is |
| Residual Amine | Incomplete reaction | Check stoichiometry. Ensure TEA is sufficient. Extend reaction time at RT. |
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048-7054. (Provides context on the stability and handling of the amine precursor).
-
Organic Chemistry Portal. "Synthesis of Sulfonamides." (General methodologies for sulfamoyl chloride synthesis and reactivity).
-
National Oceanic and Atmospheric Administration (NOAA). "SULFURYL CHLORIDE - CAMEO Chemicals." (Safety and reactivity data).
-
Sigma-Aldrich. "Bis(2-methoxyethyl)amine Safety Data Sheet."
-
Beilstein Journal of Organic Chemistry. "A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues." (Discusses flow chemistry and scale-up of sulfamoyl chlorides).
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up hazardous reactions.
Sources
- 1. nj.gov [nj.gov]
- 2. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 3. A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 6. US3095457A - Method for preparing bis (2-alkoxyethyl) sulfones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Sulfamoyl Chloride Reactivity
Ticket ID: SC-RXN-001
Status: Open
Topic: Troubleshooting Low Reactivity & Stability of Sulfamoyl Chlorides (
Introduction: The "Deceptive" Electrophile
Welcome to the technical support hub for sulfamoyl chlorides. A common frustration among researchers is assuming sulfamoyl chlorides behave exactly like their sulfonyl chloride counterparts (
The Core Issue: Sulfamoyl chlorides are inherently less electrophilic than aryl/alkyl sulfonyl chlorides. The nitrogen atom attached to the sulfur donates electron density via resonance (
This guide provides diagnostic workflows, mechanistic insights, and validated protocols to restore reactivity.
Module 1: Rapid Diagnostic Logic
Before altering your synthesis, identify the specific bottleneck using this logic tree.
Figure 1: Diagnostic logic flow for identifying the root cause of sulfamoyl chloride failure.
Module 2: The Mechanics of Inertness
To fix the reaction, you must understand the competing forces at the molecular level.
Electronic Deactivation (The Resonance Trap)
Unlike benzenesulfonyl chloride, where the phenyl ring pulls density (inductive effect), the nitrogen in sulfamoyl chloride pushes density.
-
Mechanism: The lone pair on the amide nitrogen donates into the sulfur center.
-
Consequence: The sulfur becomes less positive (
decreases), making it "blind" to incoming nucleophiles. -
Data Point: Hydrolysis rates of dimethylsulfamoyl chloride are significantly slower than methanesulfonyl chloride due to this effect [1].
Thermal Instability ( Extrusion)
Sulfamoyl chlorides are thermodynamically fragile. Upon heating, they can undergo unimolecular decomposition.
-
Pathway:
-
Symptom: Gas evolution is observed, but no product is formed. The resulting
-chloro amine ( ) is often unreactive toward your target nucleophile or leads to chlorination side-products.
Steric Shielding
If your sulfamoyl chloride has bulky R-groups (e.g., di-isopropyl), the "Cone of Attack" for the nucleophile is blocked. The transition state (trigonal bipyramidal) becomes energetically inaccessible without catalytic assistance.
Module 3: Catalytic Solutions
The Gold Standard: Nucleophilic Catalysis (DMAP)
When standard bases (TEA, DIPEA) fail, 4-Dimethylaminopyridine (DMAP) is the required fix. It does not just act as a base; it acts as a nucleophilic transfer agent .
The Mechanism:
-
Activation: DMAP attacks the Sulfamoyl Chloride, displacing Cl⁻.
-
Intermediate: Formation of the
-sulfamoylpyridinium salt. This cationic species is highly electrophilic because the positive charge on the pyridine ring pulls electron density away from the sulfur, overriding the resonance donation from the amide nitrogen. -
Transfer: The amine nucleophile attacks the activated sulfur, displacing DMAP.
Figure 2: The DMAP catalytic cycle. The intermediate species lowers the activation energy for nucleophilic attack [2].
Module 4: Validated Protocols
Do not rely on generic "mix and stir" procedures. Use these validated workflows.
Protocol A: The "Standard" Activation (For sluggish reactions)
Best for: Primary amines reacting with hindered sulfamoyl chlorides.
-
Setup: Flame-dry a round-bottom flask under
. -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: MeCN accelerates polar transition states.
-
Stoichiometry:
-
Sulfamoyl Chloride: 1.1 equiv
-
Target Amine: 1.0 equiv
-
Triethylamine (
): 2.0 equiv (Acid scavenger) -
DMAP: 0.1 – 0.2 equiv (Catalyst)
-
-
Execution:
-
Dissolve Amine,
, and DMAP in solvent. Cool to 0°C. -
Add Sulfamoyl Chloride dropwise (diluted in minimal solvent).
-
Warm to Room Temperature (RT) and monitor by TLC/LCMS.
-
Timeframe: 2–16 hours.
-
Protocol B: The "Forced" Conditions (For unreactive partners)
Best for: Anilines or electron-deficient amines.
| Parameter | Condition | Reason |
| Solvent | 1,2-Dichloroethane (DCE) | Allows higher reflux temp (83°C) than DCM. |
| Base | Pyridine (as solvent/base) | Acts as both solvent and weak nucleophilic catalyst. |
| Catalyst | DMAP (1.0 equiv) | Stoichiometric DMAP ensures max concentration of activated intermediate. |
| Temp | 60°C - 80°C | Overcomes activation energy barrier. |
Critical Warning: Do not overheat (>100°C) as
Protocol C: Radical Activation (The Modern Alternative)
Best for: Late-stage functionalization or alkene substrates. If nucleophilic substitution fails entirely, consider Radical Hydrosulfamoylation .
-
Reagents: Tris(trimethylsilyl)silane (TTMSS) + Photocatalyst (Eosin Y).[1][2]
-
Mechanism: Silyl radical abstracts Cl from the sulfamoyl chloride, generating a sulfamoyl radical (
) which adds to alkenes [4].
Module 5: Stability & Storage FAQs
Q: My sulfamoyl chloride is a solid but turned into a sticky oil. Is it usable? A: Likely not. This indicates hydrolysis (formation of sulfonic acid) or decomposition. Check H-NMR. If you see broad peaks >10 ppm, it is hydrolyzed.
Q: Can I store these in DMSO or DMF stock solutions? A: NO. Sulfamoyl chlorides can react with DMSO (Swern-like chemistry) or DMF (Vilsmeier-like chemistry) over time, or simply hydrolyze due to the hygroscopic nature of these solvents. Store as neat solids/liquids at -20°C under Argon.
Q: I see a new spot on TLC that isn't product or starting material.
A: Check for the "dimer." If water is present, the sulfamoyl chloride hydrolyzes to the acid, which then reacts with another molecule of chloride to form the anhydride (
References
-
Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. Canadian Journal of Chemistry, 50(7), 946–951.
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition, 17(8), 569-583.
- King, J. F., et al. (1981). Organic Sulfur Mechanisms. Thermal Decomposition of Sulfonyl Chlorides. Journal of the American Chemical Society. (Contextual grounding on SO2 extrusion mechanisms).
-
Hell, S. M., et al. (2020).[2] Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.[1][2][4] Journal of the American Chemical Society, 142(2), 720–725.[2]
Sources
- 1. Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions in Sulfamoylation Protocols
Welcome to the Technical Support Center for sulfamoylation protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfamoylation and troubleshoot common side reactions. The information provided herein is based on established scientific principles and field-proven insights to ensure the success of your experiments.
Introduction
Sulfamoylation, the introduction of a sulfamoyl group (-NHSO₂R or -OSO₂NH₂), is a critical transformation in medicinal chemistry and drug development. Sulfamate and sulfamide moieties can significantly enhance the biological activity and pharmacokinetic properties of molecules.[1][2] However, the reactivity of sulfamoylating agents can lead to a variety of side reactions, complicating product purification and reducing yields. This guide provides a structured approach to understanding, predicting, and mitigating these unwanted transformations.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during sulfamoylation reactions, offering explanations for their cause and actionable protocols for their resolution.
Low or No Product Yield
Question: I am not getting any, or very little, of my desired sulfamoylated product. What are the likely causes and how can I fix it?
Answer:
Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. A systematic troubleshooting approach is essential.[3]
Possible Causes & Recommended Solutions:
-
Reagent Instability: Sulfamoyl chloride, a common reagent, is known for its instability.[4][5]
-
Solution: Use freshly prepared or commercially available sulfamoyl chloride of high purity. Alternatively, consider using more stable sulfamoylating agents like hexafluoroisopropyl sulfamate (HFIPS), which is a bench-stable solid.[4][5][6] Another approach is the in situ generation of sulfamoyl chloride.[5]
-
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient alcohols and amines may react sluggishly.[1][7][8]
-
Solution:
-
Increase the reaction temperature, but monitor for decomposition.[3]
-
Use a more reactive sulfamoylating agent.
-
Employ a catalyst. For example, N-methylimidazole can catalyze the sulfamoylation of alcohols with electron-deficient aryl sulfamates.[5][6][9] Boronic acid and organotin catalysts can be used for site-selective sulfamoylation of diols.[4][5][10]
-
-
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact reaction rates and outcomes.
-
Solution: Solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) have been shown to accelerate the sulfamoylation of hydroxyl groups, sometimes even without the need for a base.[5] For amine sulfamoylation, microwave irradiation under solvent- and catalyst-free conditions can be highly effective.[11]
-
-
Incorrect Stoichiometry: An insufficient amount of the sulfamoylating agent will naturally lead to low conversion.
-
Solution: While a 1:1 stoichiometry is often a good starting point, an excess of the sulfamoylating agent (e.g., 2 equivalents of sulfamoyl chloride) may be necessary to drive the reaction to completion.[5]
-
Workflow for Troubleshooting Low Yield:
Sources
- 1. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 7. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Bis(2-methoxyethyl)sulfamoyl Derivatives
Welcome to the technical support center for the purification of bis(2-methoxyethyl)sulfamoyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique class of compounds. The presence of the bis(2-methoxyethyl) moiety introduces specific polarity and solubility characteristics that can present challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Purification Workflow Overview
The purification of bis(2-methoxyethyl)sulfamoyl derivatives typically involves a multi-step approach, starting from the crude reaction mixture and proceeding to the isolation of the final, high-purity compound. The specific sequence of techniques will depend on the nature of the impurities and the scale of the purification.
Caption: General purification workflow for bis(2-methoxyethyl)sulfamoyl derivatives.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the purification of bis(2-methoxyethyl)sulfamoyl derivatives in a question-and-answer format.
Issue 1: My target compound is co-eluting with an impurity during flash chromatography on silica gel.
-
Question: I'm running a flash column with a standard solvent system (e.g., hexanes/ethyl acetate), but I can't get baseline separation between my product and a persistent impurity. What's causing this, and how can I fix it?
-
Answer: Co-elution in this class of compounds often stems from impurities with similar polarity. The bis(2-methoxyethyl) group imparts significant polarity, meaning your target compound will likely have a moderate to high affinity for silica gel. Common impurities from the synthesis of sulfamoyl derivatives can include unreacted starting materials like bis(2-methoxyethyl)amine or the parent sulfonic acid, as well as byproducts from the reaction of the sulfonyl chloride with any residual water.
Causality and Solution:
-
Polarity Matching: The impurity likely has a polarity very similar to your product. The ether linkages and the sulfamoyl group create a molecule with multiple hydrogen bond acceptors.
-
Solution 1: Adjust the Solvent System. A simple gradient of hexanes and ethyl acetate may not be sufficient.
-
Introduce a More Polar, Non-Protic Solvent: Try a ternary system, such as dichloromethane/ethyl acetate/hexanes. Dichloromethane can offer different selectivity compared to ethyl acetate.
-
Add a Small Amount of a More Polar Solvent: For very polar compounds, adding a small percentage (1-5%) of methanol or isopropanol to your ethyl acetate or dichloromethane mobile phase can help to elute your compound while potentially improving separation from less polar impurities.[1]
-
-
Solution 2: Change the Stationary Phase.
-
Amine-Functionalized Silica: If you suspect the impurity is acidic, or if your target compound is basic and interacting strongly with the acidic silica surface, an amine-functionalized silica column can be beneficial.[2] This creates a more basic surface, which can improve peak shape and alter selectivity.[2]
-
Reversed-Phase Chromatography: If your compound and impurities have different hydrophobic characteristics, reversed-phase flash chromatography (using a C18-functionalized silica) with a water/acetonitrile or water/methanol gradient can be very effective.[3]
-
-
Issue 2: My product appears to be degrading on the silica gel column.
-
Question: I'm losing a significant amount of my product during flash chromatography, and I'm seeing new, more polar spots on my TLC analysis of the collected fractions. What is happening?
-
Answer: The sulfamoyl linkage can be susceptible to hydrolysis, especially in the presence of acidic conditions. Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds.
Causality and Solution:
-
Acid-Catalyzed Hydrolysis: The acidic silanol groups on the surface of the silica gel can promote the hydrolysis of the sulfamoyl group, leading to the formation of the corresponding sulfonic acid and bis(2-methoxyethyl)amine.
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica before running your column.
-
Solution 2: Use a Different Stationary Phase.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Bonded Phases: Consider using a diol- or cyano-bonded silica phase, which are generally less acidic than bare silica.
-
-
Issue 3: I'm struggling to remove the unreacted bis(2-methoxyethyl)amine starting material.
-
Question: My final product is contaminated with bis(2-methoxyethyl)amine, and it's difficult to separate by chromatography. How can I remove it?
-
Answer: Bis(2-methoxyethyl)amine is a polar and basic compound. Its basicity can be exploited for selective removal.
Causality and Solution:
-
High Polarity and Basicity: The amine is highly polar and will have a strong affinity for silica gel, often smearing or tailing during chromatography, which can lead to co-elution with the desired product.
-
Solution 1: Acidic Wash. Before chromatography, perform a liquid-liquid extraction with a dilute aqueous acid.
-
Protocol for Acidic Wash:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl). The basic bis(2-methoxyethyl)amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Separate the layers and wash the organic layer with brine to remove any remaining acid.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate.
-
-
-
Solution 2: Scavenging Resins. For small-scale purifications, using a scavenger resin can be highly effective.
-
Isocyanate or Sulfonyl Chloride Resins: These resins will react with the primary/secondary amine of the bis(2-methoxyethyl)amine, and the resulting resin-bound product can be easily filtered off.
-
-
Issue 4: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: I've tried to recrystallize my product, but it separates as an oil. How can I induce crystallization?
-
Answer: "Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The flexible ether chains in bis(2-methoxyethyl)sulfamoyl derivatives can lead to lower melting points and a higher propensity to form oils.
Causality and Solution:
-
Low Melting Point/High Solubility: The compound is too soluble in the chosen solvent, or its melting point is too low.
-
Solution 1: Change the Solvent or Use a Solvent Pair.
-
Select a Lower-Boiling Point Solvent: If using a high-boiling point solvent, switch to one with a lower boiling point.[4]
-
Use a Two-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is very soluble).[4] Then, slowly add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly cloudy.[5] Reheat to get a clear solution, and then allow it to cool slowly. Common solvent pairs for polar molecules include ethanol/water or acetone/hexanes.[4][6]
-
-
Solution 2: Modify the Cooling Process.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best general-purpose solvent systems for flash chromatography of bis(2-methoxyethyl)sulfamoyl derivatives?
-
A1: Due to the polarity of the bis(2-methoxyethyl) group, you will likely need a relatively polar solvent system. Good starting points include gradients of:
-
Hexanes/Ethyl Acetate (e.g., starting from 20% ethyl acetate and increasing)
-
Dichloromethane/Methanol (e.g., starting from 1% methanol and increasing)[3]
-
For more challenging separations, consider adding a third solvent to modify selectivity, such as dichloromethane/ethyl acetate/hexanes.
-
-
-
Q2: How can I predict a good recrystallization solvent for my compound?
-
A2: The principle of "like dissolves like" is a good starting point. Since bis(2-methoxyethyl)sulfamoyl derivatives are quite polar, polar solvents should be investigated.
-
Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good single solvent will show poor solubility at room temperature but high solubility when hot.[4]
-
Common Solvents to Try: Ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.[4][6]
-
-
-
Q3: Are there any specific safety precautions I should take when working with sulfamoyl chlorides or their derivatives?
-
A3: Yes. Sulfamoyl chlorides are reactive and should be handled with care.
-
Moisture Sensitivity: Sulfamoyl chlorides react with water to produce hydrochloric acid and the corresponding sulfonic acid. Always handle them in a dry environment, under an inert atmosphere if possible.[7]
-
Corrosivity: Due to their reactivity and potential to release HCl, sulfamoyl chlorides are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[7]
-
-
-
Q4: Can I use preparative HPLC for the final purification of my compound?
-
A4: Absolutely. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an excellent technique for obtaining high-purity material, especially for challenging separations or for a final "polishing" step. Both normal-phase and reversed-phase prep-HPLC can be used, depending on the properties of your compound and any remaining impurities.
-
Summary of Purification Parameters
| Purification Technique | Key Parameters to Optimize | Common Issues |
| Flash Chromatography | Stationary Phase: Silica, Amine-Functionalized Silica, Alumina, C18Mobile Phase: Gradient Elution, Solvent Choice (Polarity and Selectivity) | Co-elution of impurities, Product degradation on column, Poor recovery |
| Recrystallization | Solvent System: Single solvent vs. solvent pair, PolarityCooling Rate: Slow cooling vs. rapid cooling | "Oiling out," Poor crystal formation, Low recovery |
| Liquid-Liquid Extraction | Aqueous Phase pH: Acidic wash for basic impurities, Basic wash for acidic impuritiesOrganic Solvent Choice: Immiscibility with water, Solubilizes target compound | Emulsion formation, Incomplete extraction |
References
Sources
Technical Support Center: Exotherm Management for Bis(2-methoxyethyl)sulfamoyl chloride
Current Status: Operational Ticket ID: EX-SO2Cl-001 Subject: Controlling Thermal Runaway & Pressure Events Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Thermodynamics of Failure
Bis(2-methoxyethyl)sulfamoyl chloride is a specialized electrophilic sulfonylating agent. While valuable for introducing the N,N-bis(2-methoxyethyl)sulfamoyl moiety (often to increase solubility via the ether side chains), it presents a dual-hazard profile: Thermal Runaway and Pressure Generation .
Failure to control the exotherm does not just lower yield; it triggers a decomposition cascade.
The Heat Generation Mechanism
The exotherm stems from two distinct chemical events that often occur simultaneously if not managed:
-
Primary Reaction (Desired): Nucleophilic attack by the amine on the sulfur center.
- (Highly Exothermic).
-
Neutralization (Required): The scavenger base (e.g., Triethylamine, DIPEA) reacting with the generated HCl.
- .
Critical Risk: If the internal temperature (
Figure 1: The Exotherm Cascade. Note how both the primary coupling and the salt formation contribute to the heat load that triggers decomposition.
Critical Process Parameters (CPP)
To maintain control, you must treat the Addition Rate as your primary throttle and Temperature as your speedometer.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature ( | -10°C to 0°C | Kinetic control. Suppresses side reactions (hydrolysis) and prevents thermal decomposition of the sulfamoyl chloride. |
| Solvent Selection | DCM or THF (Anhydrous) | DCM provides excellent heat transfer (boils at 40°C, acting as an internal safety fuse). THF is viable but must be peroxide-free. |
| Concentration | 0.1 M to 0.5 M | High dilution increases the thermal mass of the solvent, acting as a heat sink to absorb the exotherm. |
| Base Stoichiometry | 2.2 - 3.0 equiv | You need 1.0 equiv to neutralize the HCl produced, plus excess to drive the reaction. Never run this reaction without base present from the start. |
| Water Content | < 0.05% (Karl Fischer) | Water reacts violently with sulfamoyl chlorides. The ether side chains in this specific reagent are hygroscopic; ensure reagents are dry. |
Standard Operating Procedure (SOP)
Objective: Safe coupling of this compound with a secondary amine.
Phase 1: Setup & Inerting
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe (internal), and an addition funnel.
-
Purge with Nitrogen (
) or Argon for 15 minutes. -
Charge: Add the Amine (1.0 equiv) and Triethylamine (3.0 equiv) into the flask.
-
Dilute: Add anhydrous Dichloromethane (DCM) to reach a concentration of ~0.2 M relative to the amine.
-
Cool: Submerge the flask in an ice/salt bath or cryostat to reach an internal temperature of -10°C .
Phase 2: Controlled Addition (The Danger Zone)
-
Dissolve This compound (1.1 equiv) in a separate volume of DCM (equal to the reaction volume).
-
Transfer the chloride solution to the addition funnel.
-
Begin Addition: Add the chloride solution dropwise.
-
Monitor: Watch
constantly. -
Limit: Do not allow
to rise above +5°C . -
Pause: If
spikes, stop addition immediately and increase stirring speed.
-
Phase 3: Digestion & Quench
-
Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) naturally over 2 hours.
-
Quench: Cool back to 0°C. Add saturated Ammonium Chloride (
) solution slowly .-
Note: The quench is also exothermic (hydrolysis of excess reagent).
-
Troubleshooting Center (FAQ)
Q1: The reaction mixture turned into a solid block during addition. What happened?
-
Diagnosis: This is likely Amine Hydrochloride Salt precipitation .
-
The Fix: The reaction solvent is too non-polar (e.g., pure Hexane or Toluene) or too concentrated.
-
Immediate Action: Add more solvent (DCM or THF) to solubilize the salts or create a stirrable slurry. Ensure your overhead stirrer (if scale >10g) has sufficient torque.
Q2: I see "smoke" or white fumes in the flask headspace.
-
Diagnosis: This is HCl vapor escaping.
-
Cause: Your base (TEA/DIPEA) is insufficient, degraded, or was added after the chloride.
-
Immediate Action: Ensure the base is present before the sulfamoyl chloride is added. Check the quality of your base.
Q3: The internal temperature is rising even after I stopped the addition.
-
Diagnosis: Delayed Exotherm / Accumulation. You likely added the reagent too fast at a temperature too low for the reaction to start (accumulation), and now it has triggered all at once.
-
Immediate Action:
-
MAXIMUM COOLING: Apply Dry Ice/Acetone bath immediately.
-
Dilute: Add cold solvent if reactor volume permits.
-
Vent: Ensure the system is open to an inert gas line (bubbler) to relieve pressure from potential
release.
-
Q4: Can I add the Base LAST?
-
Verdict: ABSOLUTELY NOT.
-
Reasoning: Mixing the amine and sulfamoyl chloride without base generates free HCl immediately. This protonates the remaining amine, deactivating it (stalling the reaction). When you finally add the base, you trigger a massive, instantaneous neutralization exotherm that is difficult to control. Always have the base in the pot first.
Logic Flow: Emergency Response
Use this decision tree when you observe an anomaly during the reaction.
Figure 2: Operator Decision Tree for Exotherm Deviations.
References
-
ChemicalBook. (2025).[2] Sulfamoyl Chloride - Safety Data Sheet. Retrieved from
-
Organic Syntheses. (2014). General Handling of Sulfonyl and Sulfamoyl Chlorides. Org. Synth. Coll. Vol. 6, p. 727.[3] Retrieved from
-
BenchChem. (2025).[1] Managing Exothermic Reactions in the Synthesis of Sulfonamides. Retrieved from
-
Reaction Chemistry & Engineering. (2019). Continuous flow investigation of sulfonyl chloride synthesis. Royal Society of Chemistry.[4][5] Retrieved from
-
Sigma-Aldrich. (2024). Bis(2-methoxyethyl)amine Safety Data Sheet. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. cbijournal.com [cbijournal.com]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Bases for Sulfamoylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfamoylation reactions. The choice of base is a critical parameter that dictates the success, efficiency, and selectivity of the sulfamoylation of alcohols, phenols, and amines. Traditional bases like pyridine and triethylamine can lead to a host of issues, including side reactions, difficult purifications, and low yields, particularly with sensitive or sterically hindered substrates.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative bases in sulfamoylation. It is designed for researchers, chemists, and drug development professionals to navigate challenges and optimize their synthetic strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your sulfamoylation experiments and provides actionable solutions based on chemical principles.
Q1: My reaction shows low or no yield of the desired sulfamate product. What's going wrong?
Probable Cause: This is the most common issue and can stem from several factors related to your choice of base.
-
Cause A: The base is too nucleophilic. Standard amine bases like triethylamine or pyridine can compete with your alcohol substrate, attacking the sulfamoyl chloride or related sulfamoylating agent. This leads to the formation of a non-productive sulfonyl-ammonium intermediate and consumption of your reagent.
-
Cause B: The base is not strong enough. The base must be sufficiently strong to deprotonate the alcohol (or at least facilitate the reaction), which has a pKa of ~16-18.[1][2] If the pKa of the base's conjugate acid is too low, the equilibrium will not favor the reactive alkoxide species.
-
Cause C: Reagent Degradation. Sulfamoyl chloride is notoriously unstable and sensitive to moisture. If the base or solvent contains water, the reagent will hydrolyze rapidly.
Solutions & Experimental Logic:
-
Switch to a Non-Nucleophilic, Sterically Hindered Base: This is the most effective solution. Sterically hindered bases are designed to be poor nucleophiles while retaining strong basicity.[3][4] Protons can access the basic center, but the bulkiness prevents the base from attacking other electrophilic centers like the sulfur atom of the sulfamoylating agent.[5]
-
Verify Base Strength: Ensure the pKa of your chosen base's conjugate acid is appropriate for your substrate. For a typical alcohol, a base with a conjugate acid pKa > 10 is usually sufficient. Consult a pKa table to guide your selection.[6]
-
Ensure Anhydrous Conditions: Always use freshly distilled solvents and reagents. If your base is a liquid, consider distilling it or storing it over molecular sieves. For general troubleshooting of reaction failures, ensuring the purity of all components is a critical step.[7][8]
Q2: I'm observing significant side products, such as a sulfonamide from my amine substrate or decomposition of my starting material.
Probable Cause: The reaction conditions, particularly the base, are promoting undesired reaction pathways.
-
Cause A: Base-Promoted Elimination or Decomposition. Strongly basic conditions can cause elimination reactions in substrates with suitable leaving groups or lead to the degradation of sensitive functional groups.
-
Cause B: Nucleophilic Catalysis by the "Base". Some reagents, like 4-Dimethylaminopyridine (DMAP), are excellent nucleophilic catalysts, not just bases.[9][10] If used in stoichiometric amounts instead of catalytic amounts, or with highly reactive sulfamoylating agents, it can lead to a variety of intermediates and side products. DMAP acts by forming a highly reactive sulfonyl-DMAP intermediate.[9]
Solutions & Experimental Logic:
-
Use a Weaker, Non-Nucleophilic Base: If decomposition is observed, a very strong base like DBU might be too harsh. Consider a weaker, hindered base like 2,6-di-tert-butylpyridine (pKa = 3.58), which is very sterically hindered and has low basicity, or Proton Sponge™ (1,8-bis(dimethylamino)naphthalene), which is a strong base (pKa ≈12.1) but exceptionally non-nucleophilic due to its structure that chelates the proton.[3][11][12]
-
Control DMAP Stoichiometry: If using DMAP, ensure it is present in catalytic amounts (typically 1-10 mol%).[13][14] It is most effective when used with a stoichiometric quantity of a less nucleophilic base (like triethylamine or DIPEA) which acts as the primary proton scavenger.[9]
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even -78 °C can significantly suppress side reactions and improve selectivity.[15]
Q3: My sulfamoylation reaction is extremely slow or appears to stall before completion.
Probable Cause: The reaction may be suffering from poor kinetics due to steric hindrance or insufficient activation of the substrate.
-
Cause A: Sterically Hindered Substrate. Secondary or tertiary alcohols, especially those with bulky neighboring groups, are notoriously difficult to sulfamoylate. The base may not be able to effectively deprotonate the alcohol, or the resulting alkoxide may be too hindered to attack the sulfamoylating agent.
-
Cause B: Insufficiently Activated Sulfamoylating Agent. While sulfamoyl chloride is reactive, sometimes a more activated species is needed, especially for less nucleophilic alcohols.
Solutions & Experimental Logic:
-
Employ a Catalytic System: The use of a catalytic amount of DMAP can dramatically accelerate the reaction, even for hindered alcohols, by forming a more reactive intermediate.[10][16]
-
Use a Stronger, Yet Hindered, Base: For difficult substrates, a stronger base may be required to generate a sufficient concentration of the nucleophilic alkoxide. Bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are very strong, non-nucleophilic options.[17]
-
Consider an Alternative Sulfamoylating Agent: Instead of sulfamoyl chloride, consider using an activated aryl sulfamate. These reagents can be used with a simple organic base like N-methylimidazole in a catalytic manner and show excellent reactivity.[18][19][20]
Q4: I have a poly-hydroxylated substrate (like a carbohydrate) and I'm getting poor regioselectivity.
Probable Cause: The inherent reactivity differences between the hydroxyl groups are small, and the reaction conditions are not tuned to exploit them.
-
Cause A: Lack of Steric or Electronic Differentiation. Primary alcohols are generally more reactive than secondary alcohols. However, distinguishing between multiple secondary hydroxyls is challenging.
-
Cause B: Base Size and Reaction Temperature. The size of the base and the reaction temperature can influence which hydroxyl group is most accessible.
Solutions & Experimental Logic:
-
Low-Temperature Sulfamoylation: Performing the reaction at very low temperatures (e.g., -40 °C to -78 °C) can amplify small differences in activation energy between the different hydroxyl groups, often favoring the kinetically preferred product. This has been shown to enable regioselective sulfamoylation of primary hydroxyl groups.[21]
-
Use a Bulky, Hindered Base: A very large base may selectively interact with the most sterically accessible hydroxyl group, which is typically a primary alcohol.
-
Employ Catalyst-Controlled Methods: For complex substrates like pyranosides, specialized catalytic systems are required. Organotin catalysts can activate trans-diol groups, while boronic acid catalysts can selectively target the equatorial position of cis-diols.[22] This represents a more advanced strategy beyond simple base selection.
Frequently Asked Questions (FAQs)
Q1: Why are traditional bases like pyridine or triethylamine often problematic in sulfamoylation?
While simple and inexpensive, these bases have significant drawbacks. Their primary issue is their nucleophilicity. They can react directly with the sulfamoyl chloride to form an N-sulfonylammonium salt. This not only consumes the reagent but can also act as a competing sulfamoylating agent itself, leading to a complex reaction mixture and difficult purification. Furthermore, pyridine can be difficult to remove during workup due to its high boiling point and water solubility.
Q2: What exactly are "non-nucleophilic bases" and why are they so effective?
A non-nucleophilic base is an organic base that is a poor nucleophile, typically due to steric hindrance.[3][4] The defining characteristic is a structure where the electron-donating atom (usually nitrogen) is sterically shielded by bulky groups.[5] This architecture allows a proton (H+) to approach and be abstracted, but prevents the base from attacking larger electrophilic centers, such as the sulfur atom in sulfamoyl chloride.[3] This selectivity is crucial as it minimizes side reactions, allowing the intended nucleophile (the alcohol or amine) to react cleanly.[23]
Comparison of Common Alternative Bases
| Base Name | Structure | pKa (Conjugate Acid) | Key Characteristics & Use Cases |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | 10.75[3] | Moderately strong, sterically hindered. Excellent general-purpose replacement for triethylamine. |
| DBU | 1,8-Diazabicycloundec-7-ene | 13.5[3] | Strong, non-nucleophilic amidine base. Useful for less acidic alcohols or when faster reaction rates are needed. |
| Proton Sponge™ | 1,8-Bis(dimethylamino)naphthalene | 12.1[11] | Strong, exceptionally non-nucleophilic due to its rigid structure which chelates a proton.[12] Ideal for highly sensitive substrates where any nucleophilic attack must be avoided. |
| 2,6-Lutidine | 2,6-Dimethylpyridine | 6.7 | Mildly basic, sterically hindered. Good for acid-sensitive substrates where a stronger base might cause decomposition. |
| KHMDS | KN(SiMe₃)₂ | ~36 (in THF)[5] | Very strong, non-nucleophilic amide base. Used for deprotonating very weakly acidic alcohols or for kinetically controlled reactions at low temperatures.[17] |
Note: pKa values can vary depending on the solvent.[6][24]
Q3: How do I choose the right alternative base for my specific experiment?
Choosing the optimal base requires considering three factors: your substrate's acidity, its steric bulk, and its sensitivity to basic conditions.
Caption: Workflow for selecting an appropriate alternative base.
Q4: Can a catalyst like DMAP be used in conjunction with an alternative base?
Absolutely. In fact, this is a highly effective strategy. DMAP is a nucleophilic catalyst, not primarily a base.[9] It works by forming a highly reactive N-sulfamoyl-4-dimethylaminopyridinium intermediate, which is then readily attacked by the alcohol. A hindered, non-nucleophilic base like DIPEA is used in stoichiometric amounts to neutralize the HCl or other acidic byproduct generated in the reaction, regenerating the DMAP catalyst. This synergistic combination often provides faster reactions and higher yields, especially for challenging substrates.[16]
Q5: Are there any "base-free" sulfamoylation methods?
While most methods require a base to scavenge the acid byproduct, some newer approaches modify the sulfamoylating agent to circumvent this need. For example, hexafluoroisopropyl sulfamate (HFIPS) has been identified as a bench-stable solid that reacts with alcohols and amines under mild conditions, producing the desired product and volatile hexafluoroisopropanol as the only byproduct, often requiring no added base.[18][20] Additionally, some studies have found that using solvents like N,N-dimethylacetamide (DMA) can accelerate the reaction and allow it to proceed in the absence of an external base.[18]
Experimental Protocol Example
General Protocol for Sulfamoylation of a Primary Alcohol using DIPEA
This protocol describes a general method for the sulfamoylation of a primary alcohol using sulfamoyl chloride and DIPEA as a non-nucleophilic base.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sulfamoyl chloride (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP, 0.05 equiv), optional catalyst
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.5 M). If using, add the catalytic amount of DMAP at this stage.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the freshly distilled DIPEA (2.0 equiv) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve sulfamoyl chloride (1.2-1.5 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. Caution: Sulfamoyl chloride is moisture-sensitive and corrosive.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfamate.
Diagrams & Data
General Sulfamoylation Mechanism
Caption: A decision tree for troubleshooting low-yield sulfamoylation reactions.
References
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from Wikipedia. [Link]
- Grokipedia. (n.d.). Non-nucleophilic base.
-
chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved from chemeurope.com. [Link]
-
Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from Chemistry LibreTexts. [Link]
-
Barcia-Sastre, S., et al. (2021). Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents. PNAS, 118(15). [Link]
- askIITians. (2016, December 4). What is a non nucleophilic base.and what is the order of reactivity a.
-
Chemistry Student. (2024, March 4). Proton sponge| Super base| Organic Bases [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2022, May 12). 4.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
-
Gable, K. P., et al. (2010). A Colorimetric Proton Sponge. The Journal of Organic Chemistry, 75(20), 6933–6936. [Link]
- University of Evansville. (n.d.). pKa Values of Common Bases.
- ResearchGate. (2025, August 6). Efficient General Method for Sulfamoylation of a Hydroxyl Group.
-
Abu-Hasan, K., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. [Link]
-
University of Calgary. (n.d.). common pKa for organic chemistry. Retrieved from University of Calgary. [Link]
- Kütt, A., et al. (2018).
-
Rapp, P. B., et al. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. PubMed. [Link]
-
Johnson, J. W., et al. (2024). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from Organic Chemistry Data. [Link]
-
Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from Chemistry Steps. [Link]
-
University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Retrieved from University of Rochester. [Link]
-
Hopax. (2025, August 11). Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. Retrieved from Hopax. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]
- Al-Suhel, Y. M., et al. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC.
- Drabowicz, J., et al. (2018).
- ResearchGate. (2025, August 9). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
-
Taylor & Francis. (n.d.). DMAP – Knowledge and References. Retrieved from Taylor & Francis. [Link]
- Bähn, S., et al. (2009). Copper-Catalyzed Alkylation of Sulfonamides with Alcohols.
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from Common Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from Organic Chemistry Portal. [Link]
-
Portland Press. (2024, December 4). Chemical approaches to the sulfation of small molecules: current progress and future directions. Retrieved from Portland Press. [https://portlandpress.com/essays Biochem/article/8/1/1/234731/Chemical-approaches-to-the-sulfation-of-small]([Link] Biochem/article/8/1/1/234731/Chemical-approaches-to-the-sulfation-of-small)
-
GalChimia. (2021, May 25). A selective sulfamoylation agent. Retrieved from GalChimia. [Link]
-
Miller, G. J., et al. (2016). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry, 14(3), 813-816. [Link]
- ResearchGate. (2025, August 10). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives.
-
Journal of the American Chemical Society. (2019, December 27). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Retrieved from Journal of the American Chemical Society. [Link]
- MacSphere. (n.d.). Synthesis and Applications of Sulfamates and Related Functionalities.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. What is a non nucleophilic base.and what is the order of reactivity a - askIITians [askiitians.com]
- 5. grokipedia.com [grokipedia.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 11. pnas.org [pnas.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis [jindunchemical.com]
- 14. Application of Efficient Catalyst DMAP [en.highfine.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Non-nucleophilic_base [chemeurope.com]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 21. Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. analytical.chem.ut.ee [analytical.chem.ut.ee]
Validation & Comparative
Technical Comparison Guide: Bis(2-methoxyethyl)sulfamoyl Chloride
This guide provides an in-depth technical analysis of Bis(2-methoxyethyl)sulfamoyl chloride, focusing on its spectroscopic characterization, synthesis, and utility in medicinal chemistry.
Executive Summary
This compound (CAS: 371150-44-6) is a specialized electrophilic sulfamoylating reagent. Unlike its lipophilic analogues (e.g., dimethylsulfamoyl chloride), this molecule incorporates "PEG-like" methoxyethyl chains. This structural modification is critical in drug development for enhancing the aqueous solubility and metabolic stability of the resulting sulfamide-linked scaffolds.
This guide details the 13C NMR chemical shift profile of the reagent, comparing it with its metabolic precursors and structural analogues to provide a self-validating characterization framework.
Spectroscopic Profile: 13C NMR Chemical Shifts
The structural validation of this compound relies on identifying three distinct carbon environments. Due to the
Comparative Chemical Shift Data (ppm)
The following table contrasts the target molecule with its amine precursor and a standard analogue (Diethylsulfamoyl chloride) to illustrate the inductive effect of the sulfonyl chloride moiety.
| Carbon Environment | Assignment | This compound (Target) | Bis(2-methoxyethyl)amine (Precursor) | N,N-Diethylsulfamoyl chloride (Analogue) |
| N-CH₂ (α-carbon) | ~49.0 - 51.0 | 49.0 | 42.3 | |
| O-CH₂ (β-carbon) | ~70.0 - 71.5 | 71.2 | N/A | |
| O-CH₃ (Methoxy) | ~58.5 - 59.0 | 58.8 | N/A | |
| CH₃ (Terminal) | N/A | N/A | 13.4 |
Technical Insight:
- -Carbon Sensitivity: In alkyl amines, converting the N-H to an N-SO₂Cl group typically exerts a desshielding effect due to the strong electron-withdrawing nature of the sulfonyl group. However, in ethyl-based systems, this effect is nuanced; for diethylamine (44 ppm)
diethylsulfamoyl chloride (42.3 ppm), a slight shielding is observed. For the methoxyethyl variant, the -carbon is expected to remain close to 49-50 ppm , distinct from the simple alkyl analogue. - -Carbon Stability: The ether linkage (O-CH₂) at ~71 ppm is characteristic and largely insulated from the sulfonyl chloride's inductive pull by the intervening methylene group.
Structural Assignment Diagram
The following diagram correlates the chemical structure with the NMR signals.
Figure 1: 13C NMR signal assignment logic based on structural connectivity and inductive effects.
Synthesis & Characterization Protocol
To ensure high fidelity in drug discovery applications, the reagent should be synthesized fresh or validated for purity before use, as sulfamoyl chlorides are moisture-sensitive.
Methodology: Dehydrohalogenation of Amine Precursor
Reaction: Bis(2-methoxyethyl)amine + Sulfuryl Chloride (
-
Preparation: Charge a flame-dried round-bottom flask with Sulfuryl Chloride (1.0 equiv) and anhydrous DCM (0.2 M). Cool to 0°C under Nitrogen.
-
Addition: Dropwise add a solution of Bis(2-methoxyethyl)amine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM. Maintain internal temperature
.-
Note: Exothermic reaction. Control rate to prevent decomposition.
-
-
Processing: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with cold 1M HCl (removes unreacted amine), then Brine. Dry over
. -
Validation (Self-Check):
-
1H NMR: Look for the disappearance of the N-H broad singlet.
-
13C NMR: Confirm the presence of the ~49 ppm signal and absence of impurity peaks.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis and validation workflow for the target reagent.
Comparative Utility in Drug Discovery
Why choose This compound over standard alkyl alternatives?
| Feature | Bis(2-methoxyethyl)- Variant | Dimethyl- / Diethyl- Variant | Impact on Drug Design |
| Solubility | High (Amphiphilic) | Low (Lipophilic) | The methoxyethyl chains act as "mini-PEGs," significantly lowering LogP and improving aqueous solubility of the final drug candidate. |
| H-Bonding | Acceptor (Ether Oxygens) | None | The ether oxygens can engage in additional H-bond interactions with solvent or protein targets. |
| Metabolic Stability | Moderate to High | Low (N-Dealkylation) | Methoxyethyl groups are generally more robust against oxidative N-dealkylation compared to simple N-ethyl groups. |
Application Note: This reagent is particularly valuable in PROTAC linker design and fragment-based drug discovery where maintaining a low lipophilicity profile (LogD) is crucial for oral bioavailability.
References
- Title: Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
-
Precursor Characterization (Bis(2-methoxyethyl)amine)
- Title: Bis(2-Methoxyethyl)amine | C6H15NO2 | CID 2383.
- Source: PubChem.
-
URL:[Link]
- Relevance: Provides the baseline 13C NMR data (58.8, 71.2, 49.0 ppm)
-
Analogue Data (N,N-Diethylsulfamoyl chloride)
- Title: The Development of Sulfamates as Latent Directed Metal
- Source: Library and Archives Canada (Thesis).
-
URL:[Link]
- Relevance: Provides experimental 13C NMR shifts for the diethyl analogue (42.3, 13.4 ppm) to establish the inductive effect baseline.
A Researcher's Guide to Interpreting Sulfonyl Chloride Peaks in IR Spectroscopy
For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive first-line technique for this purpose. Among the myriad of functional groups, the sulfonyl chloride (-SO₂Cl) group, a critical reactive intermediate for forming sulfonamides, sulfonates, and other key structures, presents a distinct and readily identifiable spectral signature. This guide provides an in-depth comparison of sulfonyl chloride IR peaks against related functional groups, details a robust experimental protocol, and explains the causal chemical principles behind the spectral data.
The Vibrational Fingerprint of a Sulfonyl Chloride
The diagnostic power of IR spectroscopy lies in its ability to detect the vibrations of chemical bonds. For a sulfonyl chloride, the key to its identification is the sulfuryl group (SO₂) and its bond to a highly electronegative chlorine atom. The IR spectrum of a typical sulfonyl chloride is dominated by two intense absorption bands corresponding to the stretching of the sulfur-oxygen double bonds (S=O).
-
Asymmetric S=O Stretch: This vibration, involving the out-of-phase stretching of the two S=O bonds, gives rise to a strong, sharp absorption band typically found in the 1410–1370 cm⁻¹ region.[1]
-
Symmetric S=O Stretch: The in-phase stretching of the S=O bonds produces another strong, sharp band at a lower frequency, generally in the 1204–1166 cm⁻¹ range.[1]
The high intensity of these bands is a direct result of the large change in dipole moment that occurs during the S=O bond vibrations.
A third, less commonly discussed but still relevant vibration is the S-Cl stretch . This bond vibration occurs at a much lower frequency, typically in the fingerprint region between 600-400 cm⁻¹ . While its position can be influenced by the surrounding molecular structure, its presence can offer secondary confirmation. For comparison, C-Cl bond stretches in alkyl halides are found in a broader range of 850-550 cm⁻¹.[2][3]
Why Electronegativity Matters
The positions of the S=O stretching bands are highly sensitive to the electronic environment of the sulfur atom. The chlorine atom is strongly electron-withdrawing. This inductive effect pulls electron density away from the sulfur atom, which in turn strengthens the S=O double bonds.[4] Stronger bonds require more energy to vibrate, and therefore, they absorb IR radiation at a higher frequency (higher wavenumber).[4] This principle is the key to distinguishing sulfonyl chlorides from other related sulfonyl-containing functional groups.
Comparative Analysis: Distinguishing Sulfonyl Chlorides from Their Analogs
The true diagnostic utility of the sulfonyl chloride peaks becomes evident when compared to structurally similar functional groups. The electron-withdrawing strength of the substituent attached to the -SO₂- group directly dictates the frequency of the S=O stretches.
| Functional Group | Structure | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Key Differentiating Feature |
| Sulfonyl Chloride | -SO₂-Cl | 1410–1370 | 1204–1166 | Highest frequency S=O stretches due to the high electronegativity of Cl.[1][4] |
| Sulfonyl Fluoride | -SO₂-F | ~1500–1410 | ~1270–1210 | Even higher frequencies than chlorides, reflecting fluorine's supreme electronegativity.[4] |
| Sulfone | R-SO₂-R' | 1350–1300 | 1160–1120 | Lower frequencies due to less electronegative alkyl/aryl groups. |
| Sulfonamide | -SO₂-NR₂ | 1370–1335 | 1170–1155 | The nitrogen atom is less electron-withdrawing than chlorine, resulting in lower frequency stretches. |
| Sulfonate Ester | -SO₂-OR | 1372–1335 | 1195–1168 | Similar to sulfonamides, the alkoxy group is less withdrawing than chlorine. |
| Sulfonic Acid | -SO₂-OH | 1350–1342 | 1165–1150 | Also shows a very broad O-H stretch from ~3300-2500 cm⁻¹. |
This comparative data underscores a clear trend: the more electronegative the substituent on the sulfur atom, the higher the wavenumber of both the symmetric and asymmetric S=O stretching vibrations. This predictable relationship allows for confident assignment of the sulfonyl chloride functional group.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Given that many sulfonyl chlorides are solids and can be sensitive to moisture, Attenuated Total Reflectance (ATR) FTIR spectroscopy is an ideal analytical method. It requires minimal to no sample preparation, making it fast and reducing the risk of sample degradation.[5][6]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol or ethanol on a lint-free tissue and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that subtracts the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself from the final sample spectrum.
-
-
Sample Handling (Trustworthiness & Safety):
-
Sulfonyl chlorides are reactive and can be corrosive and lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Many sulfonyl chlorides are moisture-sensitive. Hydrolysis will convert the sulfonyl chloride to the corresponding sulfonic acid, which will drastically alter the IR spectrum (e.g., appearance of a broad O-H band).[7][8] For highly sensitive compounds, perform the sample application in a glove box or dry box. For less sensitive solids, work quickly to minimize atmospheric exposure.
-
-
Sample Application & Data Acquisition:
-
Place a small amount of the solid sample (typically just enough to cover the crystal surface) directly onto the ATR crystal.
-
Lower the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The collected spectrum should be automatically ratioed against the background spectrum you collected.
-
Apply an ATR correction if necessary (this is a standard function in most modern spectroscopy software) to make the spectrum appear more like a traditional transmission spectrum.
-
Use the software's peak-picking tool to identify the precise wavenumbers of the strong asymmetric and symmetric S=O stretching bands. Compare these values to the reference ranges provided in the table above.
-
The workflow for this robust protocol is visualized below.
Caption: Experimental workflow for ATR-FTIR analysis of a sulfonyl chloride.
Visualizing the Structure-Spectrum Correlation
The relationship between the molecular vibrations of the sulfonyl chloride group and their corresponding IR absorption regions is fundamental to spectral interpretation.
Caption: Correlation between sulfonyl chloride bond vibrations and IR peak regions.
By understanding the fundamental principles of molecular vibrations and leveraging comparative data, researchers can use IR spectroscopy to identify sulfonyl chlorides with a high degree of confidence, ensuring the integrity of their synthetic and developmental workflows.
References
-
Sufonyl chloride infrared spectra . Chemistry. [Link]
-
What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis . Kintek Press. [Link]
-
FT‐IR Sample Preparation . Northern Illinois University - Department of Chemistry and Biochemistry. [Link]
-
How is Potassium Bromide Used in Infrared Spectroscopy? . AZoM. [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS . Research Article. [Link]
-
KBr Pellet Method . Shimadzu. [Link]
-
Benzenesulfonyl chloride . NIST WebBook. [Link]
-
Benzenesulfonyl chloride . PubChem. [Link]
-
Benzenesulfonyl chloride . NIST WebBook. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound . ACD/Labs. [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) . Infinity Scientific. [Link]
-
How to Detect Water Content Using FTIR Techniques . Patsnap Eureka. [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples . University of Toronto Mississauga. [Link]
-
CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP . Canadian Science Publishing. [Link]
-
IR: alkyl halides . Organic Chemistry at CU Boulder. [Link]
-
ATR-IR spectroscopy for rapid quantification of water content in deep eutectic solvents . ResearchGate. [Link]
-
ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments . MDPI. [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]
-
Table 2 . Summary of the IR frequencies (V M-Cl ) and the amide... . ResearchGate. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. covalent.com [covalent.com]
- 6. utm.mx [utm.mx]
- 7. How to Detect Water Content Using FTIR Techniques [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
reactivity comparison of sulfamoyl chlorides vs sulfonyl chlorides
Executive Summary: The Electrophilicity Paradox
For researchers transitioning between sulfonyl (
The Core Distinction:
-
Sulfonyl Chlorides are generally harder, more reactive electrophiles . Their reactivity is driven by the inductive withdrawal of the sulfonyl group, often accelerated by elimination pathways (sulfene formation) if
-protons are present.[1] -
Sulfamoyl Chlorides are typically less reactive toward direct nucleophilic attack due to the resonance donation of the nitrogen lone pair into the sulfur center (
-donation), which reduces the electrophilicity of the sulfur atom. However, secondary sulfamoyl chlorides ( ) can exhibit explosive reactivity spikes via elimination mechanisms similar to sulfenes.
This guide dissects these mechanisms to allow for rational reaction optimization.
Mechanistic Divergence[2]
The reactivity of these species is dictated by the presence or absence of protons on the atom adjacent to the sulfonyl group (
The Two Primary Pathways
-
Direct Substitution (
-like): The nucleophile attacks the sulfur, forming a trigonal bipyramidal transition state. -
Elimination-Addition (
-like): Base removes an -proton, expelling chloride to form a reactive double-bond intermediate ( ), which is then trapped by the nucleophile.
Pathway Selection Logic
The following decision tree illustrates the mechanistic bifurcation that defines the reactivity of your specific substrate.
Figure 1: Mechanistic decision tree. Note that "Alpha-Proton" refers to a proton on the atom directly attached to the sulfur (Carbon for sulfonyl, Nitrogen for sulfamoyl).
Comparative Reactivity Profile
The table below synthesizes kinetic data and experimental observations to rank reactivity.
| Feature | Arenesulfonyl Chlorides ( | Dialkyl Sulfamoyl Chlorides ( | Secondary Sulfamoyl Chlorides ( |
| Dominant Mechanism | Direct | Direct | Elimination-Addition ( |
| Relative Reactivity | High | Low (Stable) | Very High (Transient) |
| Electronic Effect | Inductive withdrawal activates S. | Resonance ( | Inductive withdrawal activates; Base triggers elimination. |
| Hydrolysis Rate | Fast ( | Slow ( | Variable (pH dependent) |
| Steric Sensitivity | Moderate (Ortho-substituents slow rate) | High (Cone angle of | Low (Elimination occurs at N, not S) |
| Key Intermediate | None (Concerted) | None (Concerted/Ion-pair) | N-Sulfonylamine ( |
Expert Insight: The Resonance "Brake"
In dialkyl sulfamoyl chlorides, the nitrogen lone pair donates electron density into the sulfur-oxygen antibonding orbitals. This resonance stabilization makes the sulfur center less electrophilic compared to a sulfonyl chloride where the carbon atom cannot donate electrons.
-
Consequence: You typically need higher temperatures or stronger catalysts (e.g., DMAP) to force fully substituted sulfamoyl chlorides to react with poor nucleophiles.
Experimental Protocols
Protocol A: Standard Sulfonylation (High Reactivity Substrates)
Applicable for: Benzenesulfonyl chlorides, Methanesulfonyl chloride (with care).
Reagents:
-
Amine substrate (1.0 equiv)
-
Sulfonyl Chloride (1.1 equiv)[2]
-
Triethylamine (1.2 equiv) or Pyridine (solvent)
-
DCM (Dichloromethane) or THF, anhydrous.
Workflow:
-
Dissolve amine and base in DCM at 0°C.
-
Add sulfonyl chloride dropwise (exothermic!).
-
Critical Check: If using
or , maintain T < 5°C to prevent sulfene oligomerization or side reactions. -
Monitor by TLC.[3] Reaction is usually complete in < 1 hour.
Protocol B: "Forced" Sulfamoylation (Low Reactivity Substrates)
Applicable for: Dimethylsulfamoyl chloride, Morpholinosulfonyl chloride.
Context: Due to the resonance deactivation described above, simple mixing often fails.
Reagents:
-
Alcohol/Amine substrate (1.0 equiv)[4]
-
Sulfamoyl Chloride (1.2 - 1.5 equiv)
-
Catalyst: DMAP (0.1 - 0.2 equiv) is mandatory to form the reactive N-acylpyridinium-like intermediate.
-
Base: Triethylamine (2.0 equiv)
-
Solvent: DMF or Acetonitrile (polar aprotic solvents stabilize the transition state better than DCM).
Step-by-Step Methodology:
-
Activation: Dissolve the sulfamoyl chloride and DMAP in the solvent first. Stir for 10 mins. This forms the highly reactive sulfamoyl-pyridinium species.
-
Addition: Add the substrate and Et3N.
-
Heating: Unlike sulfonyl chlorides, these reactions often require heating to 50-80°C.
-
Quench: These reagents are stable to water. Quench with aqueous acid (HCl) to remove DMAP/Pyridine before extraction.
Protocol C: The "Sulfonylamine" Trap (Secondary Sulfamoyls)
Applicable for:
Warning: These reactions proceed via the
-
Stoichiometry: Use exact stoichiometry. Excess base generates the reactive species immediately.
-
Order of Addition: Add the Base slowly to a mixture of the Sulfamoyl Chloride and the Nucleophile.
-
Why? This ensures the transient
is generated in the presence of the trap. If you premix base and chloride, the intermediate may dimerize or hydrolyze before the nucleophile attacks.
-
Troubleshooting & Optimization Logic
When yields are low, identify the failure mode using the substrate properties.
Figure 2: Troubleshooting logic flow. Sulfonyl chlorides usually fail due to instability (hydrolysis), while sulfamoyl chlorides fail due to inertness.
References
-
Elimination mechanisms in the anilinolysis of sulfamoyl chlorides . Journal of the Chemical Society, Perkin Transactions 2, 1998.[5]
-
Silyl Radical-Mediated Activation of Sulfamoyl Chlorides . Journal of the American Chemical Society, 2019.[6]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides . Journal of the Chemical Society B, 1971.
-
Sulfene intermediates in the hydrolysis of alkanesulfonyl chlorides . Chemical Reviews, 1978. (Classic mechanistic review grounding the sulfene pathway).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 5. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: Bis(2-methoxyethyl)sulfamoyl Chloride
[1][2]
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: Do NOT dispose of Bis(2-methoxyethyl)sulfamoyl chloride directly into aqueous waste streams or sanitary sewers.
This compound belongs to the sulfamoyl chloride class (
Core Disposal Directive:
-
Segregate: Keep separate from aqueous waste until chemically neutralized.
-
Quench: You must chemically convert the reactive electrophile into a stable sulfonate salt before disposal.
-
Vent: Never tightly cap a waste container immediately after adding this material; allow for gas evolution.
Chemical Profile & Hazard Identification
Understanding the physical properties is the first step in safe handling. The bis(2-methoxyethyl) chains increase the compound's solubility in organic solvents (and potential skin absorption), while the sulfamoyl chloride core drives the reactivity.
| Property | Data | Operational Implication |
| Chemical Structure | Lipophilic tails facilitate cell membrane penetration; treat as toxic. | |
| Reactivity Group | Sulfamoyl Chloride / Acid Chloride | Electrophilic; reacts violently with nucleophiles (amines, water, alcohols). |
| Hydrolysis Byproduct | HCl (gas) + Sulfamic Acid derivative | Pressure Hazard. Generates heat and corrosive gas. |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to glassware; requires solvent rinsing for complete removal. |
| Primary Hazards | Corrosive (Skin/Eye), Lachrymator | Use full PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and fume hood. |
The Mechanism of Danger (Causality)
Why do we require a specific quenching protocol?
The hydrolysis reaction is often autocatalytic and exothermic . When water touches the bulk chemical, a crust of sulfonic acid may form, trapping unreacted chloride inside. This "time bomb" effect can lead to a sudden, delayed exotherm hours after the waste container is closed.
The Reaction:
The Solution: We use a controlled, biphasic quench . By dissolving the agent in an inert solvent first, we disperse the heat. By adding it to a basic solution, we immediately neutralize the generated HCl and drive the equilibrium to the stable salt form (
Operational Disposal Protocols
Choose the protocol that matches your current situation.
Protocol A: Controlled Quenching (The "Gold Standard")
Use this for: Reaction mixtures, leftover bulk reagents, or rinsing empty stock bottles.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene.
-
Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Ice bath.[1]
Step-by-Step Methodology:
-
Dilution (Crucial): If the waste is neat (pure chemical), dissolve it in an inert solvent (DCM or Toluene) to create a ~10-20% solution. Never add neat acid chlorides directly to water.
-
Preparation: Set up a large beaker containing the basic solution (20% excess relative to the theoretical acid generation) in an ice bath. Stir vigorously.
-
Note: NaOH is preferred to avoid excessive foaming. If using Bicarbonate, expect significant
evolution and use a vessel with 3x volume capacity.
-
-
Addition: Slowly add the organic sulfamoyl chloride solution dropwise to the cold, stirring basic solution. Monitor temperature to keep below 20°C.
-
Digestion: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Validation: Check the pH of the aqueous layer. It should remain basic (pH > 9). If acidic, add more base and stir longer.
-
Separation:
-
Organic Layer: Contains the inert solvent (DCM/Toluene). Dispose of as Halogenated Organic Waste .
-
Aqueous Layer: Contains the neutralized sulfamate salt and NaCl. Dispose of as Aqueous Basic Waste (or drain dispose if permitted by local municipal codes for non-toxic salts, though chemical waste pickup is preferred).
-
Protocol B: Empty Container Management
Use this for: "Empty" commercial bottles.
-
Do not trash: Never throw the un-rinsed bottle into glass trash.
-
Rinse: Add a small volume of DCM to the bottle. Cap loosely and swirl to dissolve residue.
-
Quench: Pour the rinsate into the quench bath described in Protocol A.
-
Decontaminate: Rinse the bottle with water and acetone. Deface the label. Now it is safe for glass disposal.
Decision & Workflow Diagram
The following diagram illustrates the logical flow for assessing and processing this waste stream.
Figure 1: Decision matrix for the safe neutralization and disposal of sulfamoyl chlorides.
Regulatory Framework & Waste Codes[4][5][6][7]
Proper labeling is critical for compliance with EPA (RCRA) and local regulations.
| Waste Stream | RCRA Code | Hazard Class | Label Description |
| Unreacted Material | D002 (Corrosive), D003 (Reactive) | 8 (Corrosive) | Waste Corrosive Liquid, Acidic, Organic, n.o.s. (Contains Sulfamoyl Chloride) |
| Quenched Organic | F002 (if DCM used) | 6.1 (Toxic) | Waste Halogenated Solvent (Dichloromethane) |
| Quenched Aqueous | D002 (Corrosive - Base) | 8 (Corrosive) | Waste Basic Aqueous Solution (pH > 9) |
Note on "P" and "U" Lists: While this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it defaults to Characteristic Waste (D-codes) due to corrosivity and reactivity [1].
Emergency Procedures
-
Spill (Small < 100mL): Evacuate area. Wear respirator (acid gas cartridge). Cover spill with dry sand or Soda Ash (Sodium Carbonate). Scoop into a container and move to a fume hood. Treat as solid hazardous waste.
-
Skin Contact: Immediate flush with water for 15 minutes.[2] The methoxyethyl groups aid absorption; seek medical attention immediately.
-
Eye Contact: Flush for 15 minutes, lifting eyelids.[3][4] Do not use neutralization drops.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Personal protective equipment for handling Bis(2-methoxyethyl)sulfamoyl chloride
Executive Safety Directive
Bis(2-methoxyethyl)sulfamoyl chloride is a highly reactive electrophile used primarily as a derivatizing agent or intermediate in drug synthesis. As a member of the sulfamoyl chloride class (
The Critical Hazard: Upon contact with mucous membranes or atmospheric moisture, this compound hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and instantaneous.
Core Safety Maxim: Treat this compound not just as a corrosive liquid, but as a "stored acid gas." Your PPE strategy must prevent permeation, not just contact.[1][2][3][4][5]
Risk Assessment & Engineering Controls
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Layer | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Certified) | Essential to capture HCl off-gassing. Face velocity must be 80–100 fpm. |
| Atmosphere | Inert Gas (N₂ or Ar) | The compound degrades in humid air. All transfers should occur under a blanket of dry inert gas to prevent pressure buildup in vessels. |
| Vessel Prep | Oven-Dried Glassware | Residual water on glassware triggers immediate hydrolysis, causing splattering. |
Personal Protective Equipment (PPE) Specifications
Standard nitrile gloves are insufficient for prolonged handling of sulfamoyl chlorides, especially when dissolved in carrier solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
A. Hand Protection: The "Laminate Barrier" Protocol
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate) .
-
Why: Nitrile rubber degrades rapidly when exposed to the combination of organic solvents and acid chlorides. Laminate films provide >4 hours of breakthrough time against this specific chemical class.
-
-
Secondary Layer (Outer): Disposable Nitrile (5-8 mil) .
-
Why: Laminate gloves are baggy and reduce dexterity. The outer nitrile glove compresses the laminate for better grip and acts as a sacrificial layer against minor splashes.
-
-
Technique: "Double-gloving" is mandatory. Inspect the inner laminate layer for cracks before every use.
B. Eye & Face Protection[1][2][4][5][6][7][8][9]
-
Requirement: Chemical Splash Goggles (Indirect Vented) + Face Shield .
-
Causality: Safety glasses leave gaps. If the hydrolysis reaction runs away (e.g., during quenching), the mixture can erupt. A face shield protects the neck and chin from corrosive aerosols.
-
C. Respiratory Protection
-
Routine Use: Not required if working in a functional fume hood.
-
Spill/Emergency: Full-face respirator with Multi-Gas Cartridges (Organic Vapor + Acid Gas) .
-
Look for: Yellow/Magenta bands (NIOSH) or ABEK filters (EU). You must neutralize the HCl gas and the organic vapors.
-
Operational Workflow & Decision Tree
The following diagram outlines the safe handling lifecycle, emphasizing the critical "Quench" step where most accidents occur.
Figure 1: Operational lifecycle of this compound. Note the red "Quenching" node, indicating the highest risk phase.
Step-by-Step Handling Protocol
Phase 1: Preparation & Transfer
-
Acclimation: Remove the container from the freezer (-20°C). Place it in a desiccator to warm to room temperature.
-
Scientific Integrity: Opening a cold bottle in humid lab air causes water condensation inside the bottle, hydrolyzing your stock reagent into HCl and rendering it useless.
-
-
Weighing: Do not pour. Use a positive displacement pipette or a dry glass syringe with a wide-bore needle.
-
Why: Sulfamoyl chlorides are often viscous oils. Syringes prevent exposure to air and provide precise volume control without dripping.
-
Phase 2: Reaction Setup
-
Ensure the reaction vessel is purged with Nitrogen or Argon.
-
Add the this compound slowly to your reaction mixture (usually containing a base like Triethylamine or Pyridine to scavenge the generated HCl).
-
Observation: If you see white "smoke" forming, your system is not dry. The smoke is Ammonium Chloride salt forming from the reaction of HCl gas with your amine base.
-
Phase 3: The Quench (Emergency & Routine)
-
The Hazard: Adding water directly to the pure chloride generates massive heat and gas.
-
The Protocol:
-
Prepare a flask of Ice + Saturated Sodium Bicarbonate (NaHCO₃) .
-
Dilute the reaction mixture with an inert solvent (e.g., DCM or Ethyl Acetate).
-
Slowly pour the reaction mixture into the stirring ice/bicarb slurry.
-
Never add the water/base to the reaction flask (unless extremely dilute).
-
Waste Disposal & Decontamination
Disposal Stream: Acidic Organic Waste (Halogenated).
-
Decontamination of Glassware: Rinse all syringes and flasks with a dilute solution of 5% Ammonium Hydroxide or Sodium Bicarbonate in the fume hood before moving them to the wash station.
-
Spill Cleanup:
-
Small Spill (<5mL): Cover with dry sand or vermiculite. Do not use paper towels (they may char or degrade). Scoop into a jar and place in the fume hood to off-gas.
-
Large Spill: Evacuate the area. The HCl gas release will overwhelm standard lab ventilation.
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Dimethylsulfamoyl Chloride (Proxy for Sulfamoyl Class).Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (Permeation breakthrough data for Laminate vs. Nitrile).Link
-
PubChem. (2025). Compound Summary: Sulfamoyl Chloride.[1][5][6] National Library of Medicine. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
